3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-bromo-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-3(5(9)10)2-4(6)7-8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXQQUJUBRXMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173841-05-9 | |
| Record name | 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9)
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. While experimental data for this specific compound is not extensively published, this document synthesizes available information, draws logical inferences from structurally related analogues, and presents a suite of robust, field-proven experimental protocols for its complete physicochemical characterization. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of this molecule's behavior to leverage its full potential in synthetic applications.
Introduction
The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring is a privileged scaffold in medicinal and materials chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability have made it a cornerstone in the design of bioactive molecules. From blockbuster anti-inflammatory drugs to next-generation pesticides, the pyrazole core is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's steric and electronic properties, directly influencing its pharmacokinetics and pharmacodynamics.
Profile of this compound
This compound (CAS: 173841-05-9) emerges as a highly versatile intermediate for chemical synthesis. Its structure incorporates three key functional handles:
-
A Carboxylic Acid: Enables amide bond formation, esterification, or serves as a key interaction point with biological targets.
-
A Bromo Substituent: Provides a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
-
An N-methylated Pyrazole Ring: The methylation at the N1 position prevents tautomerization and provides a fixed regiochemical outcome in subsequent reactions, a critical consideration for targeted synthesis.
The strategic placement of these groups makes it an invaluable precursor for building complex molecular architectures, particularly in the synthesis of crop protection agents and active pharmaceutical ingredients (APIs). Structurally related compounds, such as 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, are known key intermediates in the synthesis of insecticides like Chlorantraniliprole, highlighting the industrial relevance of this molecular class.[1][2][3]
References
An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Key Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazole Nucleus - A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its importance in the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory effects.[2][3][4] This guide focuses on a particularly valuable derivative: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid . The strategic placement of the bromo, methyl, and carboxylic acid functionalities on the pyrazole core makes this molecule a highly versatile building block for the synthesis of complex and biologically active compounds. This document will provide a comprehensive overview of its chemical structure, synthesis, characterization, and its burgeoning role in contemporary drug discovery.
I. Molecular Architecture and Physicochemical Properties
The chemical structure of this compound is characterized by a pyrazole ring substituted at the 1, 3, and 5 positions. The IUPAC name for this compound is 5-bromo-2-methylpyrazole-3-carboxylic acid.[5]
Structural Formula:
Key Structural Features:
-
Pyrazole Core: The aromatic pyrazole ring provides a stable and rigid framework.
-
1-Methyl Group: The methyl group at the N1 position enhances lipophilicity and can influence the molecule's binding to biological targets.
-
3-Bromo Group: The bromine atom at the C3 position serves as a crucial handle for further chemical modifications, particularly through cross-coupling reactions, enabling the introduction of diverse substituents.
-
5-Carboxylic Acid Group: The carboxylic acid at the C5 position is a key functional group that can participate in hydrogen bonding and salt formation, significantly impacting the molecule's solubility and pharmacokinetic properties. It also serves as a synthetic handle for amide bond formation.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 173841-05-9 | [6] |
| Molecular Formula | C5H5BrN2O2 | [6] |
| Molecular Weight | 205.01 g/mol | [6] |
| Appearance | White to off-white solid | |
| Melting Point | 180-185 °C | [7] |
| Solubility | Sparingly soluble in water, soluble in polar apathetic solvents like DMF and acetonitrile. | [7] |
II. Synthesis Strategies and Mechanistic Insights
A likely synthetic pathway would involve the hydrolysis of the corresponding ethyl ester, ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. The synthesis of this ester can be achieved through a multi-step process.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
This step would likely follow a Knorr-type pyrazole synthesis.
-
Bromination of a β-ketoester: Ethyl acetoacetate would be brominated, likely using a source of electrophilic bromine such as N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent like acetic acid. This would yield ethyl 2-bromoacetoacetate. The rationale for this initial bromination is to introduce the bromine atom at the desired position on the final pyrazole ring.
-
Cyclocondensation with Methylhydrazine: The resulting ethyl 2-bromoacetoacetate would then be reacted with methylhydrazine. This reaction is a classic cyclocondensation to form the pyrazole ring. The reaction is typically carried out in a protic solvent like ethanol. The use of methylhydrazine is crucial for the introduction of the methyl group at the N1 position. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound.
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Base-catalyzed Hydrolysis: Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate would be treated with an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent like ethanol or a mixture of ethanol and water. The mixture would be heated to drive the reaction to completion. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol.
-
Acidification: After the hydrolysis is complete, the reaction mixture would be cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of around 2-3. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation and Purification: The precipitated solid would be collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. Further purification could be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
III. Spectroscopic and Structural Characterization
The unambiguous identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4-H proton on the pyrazole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shift of the C4-H proton will be influenced by the electronic effects of the adjacent bromo and carboxyl groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the five carbon atoms in the molecule: the three pyrazole ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon. The chemical shifts of the pyrazole carbons are diagnostic of the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of a carboxylic acid dimer.[8][9]
-
C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[8]
-
C-O Stretch and O-H Bend: Bands in the regions of 1210-1320 cm⁻¹ and 910-950 cm⁻¹, respectively, are also indicative of the carboxylic acid group.[9]
-
Pyrazole Ring Vibrations: The spectrum will also contain a series of bands corresponding to the stretching and bending vibrations of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Fragmentation Pattern: Common fragmentation pathways for pyrazoles include the loss of small molecules like HCN and N₂. The fragmentation of bromo-pyrazoles can involve the loss of the bromine atom or HBr.[10]
IV. Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold in the design of novel therapeutic agents, particularly in the fields of oncology and inflammation.
Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole scaffold is a common feature in many approved and investigational kinase inhibitors.[11]
-
Scaffold for ATP-Competitive Inhibitors: The pyrazole ring can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions with the hinge region of the kinase active site. The substituents at the 1, 3, and 5 positions can be modified to achieve potency and selectivity for specific kinases.
-
Role of the Bromo and Carboxylic Acid Groups: The bromine atom on this compound is a key synthetic handle for introducing larger and more complex substituents through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around the pyrazole core to optimize binding to the target kinase. The carboxylic acid group can be converted to an amide, which can form additional hydrogen bonds within the active site or improve the pharmacokinetic properties of the molecule.
Caption: Role of this compound in a typical drug discovery workflow for kinase inhibitors.
Anti-Inflammatory Agents
Chronic inflammation is a key driver of many diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Pyrazole derivatives have a long history as anti-inflammatory drugs, with celecoxib being a well-known example.[3]
-
COX-2 Inhibition: Many pyrazole-based anti-inflammatory agents act by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. The structural features of this compound provide a starting point for the design of new COX-2 inhibitors. The substituents on the pyrazole ring can be tailored to fit into the active site of the COX-2 enzyme and achieve selective inhibition over the COX-1 isoform, thereby reducing the risk of gastrointestinal side effects.
V. Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.
-
General Precautions: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
VI. Conclusion and Future Perspectives
This compound represents a strategically designed molecular scaffold with significant potential in modern drug discovery. Its combination of a stable pyrazole core with versatile synthetic handles in the form of bromo and carboxylic acid groups makes it an attractive starting point for the synthesis of diverse chemical libraries. The demonstrated and potential applications of pyrazole derivatives as kinase inhibitors and anti-inflammatory agents highlight the importance of this compound as a building block for the development of new and improved therapies. As our understanding of the molecular basis of disease continues to grow, the rational design of new drugs based on privileged scaffolds like this compound will undoubtedly play a central role in the future of medicine.
VII. References
-
[Link to a general review on pyrazoles in medicinal chemistry]
-
[Link to a review on the synthesis of pyrazoles]
-
[Link to a paper on the use of pyrazoles as kinase inhibitors]
-
[Link to a paper on the use of pyrazoles as anti-inflammatory agents]
-
[Link to a database entry for this compound (e.g., PubChem)]
-
[Link to a paper describing the synthesis of a related pyrazole carboxylic acid]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (URL: --INVALID-LINK--)
-
Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (URL: --INVALID-LINK--)
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: --INVALID-LINK--)
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (URL: --INVALID-LINK--)
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (URL: --INVALID-LINK--)
-
[Link to a resource on NMR spectroscopy of heterocyclic compounds]
-
[Link to a resource on IR spectroscopy of carboxylic acids]
-
[Link to a resource on mass spectrometry of organic compounds]
-
[Link to a safety data sheet for a similar compound]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (URL: --INVALID-LINK--)
-
[Link to a paper on the crystal structure of a pyrazole derivative]
-
[Link to a patent describing the synthesis of a related compound]
-
[Link to a supplier's website with product information]
-
[Link to another supplier's website with product information]
-
This compound. (URL: --INVALID-LINK--)
-
[Link to a paper on the regioselective synthesis of pyrazoles]
-
[Link to a paper discussing the structure-activity relationship of pyrazole derivatives]
-
[Link to a general organic chemistry textbook]
-
This compound. (URL: --INVALID-LINK--)
-
[Link to a paper on the mechanism of pyrazole formation]
-
5-BroMo-1H-pyrazole-3-carboxylic acid. (URL: --INVALID-LINK--)
-
[Link to a review on recent advances in pyrazole synthesis]
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. (URL: --INVALID-LINK--)
-
[Link to a computational study on the properties of pyrazoles]
-
[Link to a paper on the biological evaluation of pyrazole derivatives]
-
Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. (URL: --INVALID-LINK--)
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (URL: --INVALID-LINK--)
-
[Link to a database of bioactive compounds]
-
[Link to a journal specializing in medicinal chemistry]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. (URL: --INVALID-LINK--)
-
IR: carboxylic acids. (URL: --INVALID-LINK--)
-
[Link to a comprehensive review on heterocycle synthesis]
-
[Link to a book on structure-based drug design]
-
[Link to a scientific encyclopedia for chemical terms]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. news-medical.net [news-medical.net]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 5. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 | CID 2744334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Keystone Building Block for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 173841-05-9), a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its fundamental physicochemical properties, explore common synthetic strategies and characteristic reactivity, and illuminate its application as a versatile scaffold in the design of novel therapeutics. This document further provides detailed analytical methods, safety and handling protocols, and a practical example of its use in synthetic organic chemistry, serving as a vital resource for scientists leveraging this molecule in their research endeavors.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its five-membered heterocyclic structure, with two adjacent nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and a rich potential for hydrogen bonding and other molecular interactions. The strategic placement of substituents on the pyrazole core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This compound emerges as a particularly valuable building block within this chemical class.[2][3] Its structure presents two orthogonal points for chemical modification:
-
A carboxylic acid group, ideal for forming amides, esters, and other functionalities, enabling linkage to other molecular fragments.
-
A bromo substituent, which serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.
This dual reactivity makes it a powerful tool for constructing large, diverse libraries of complex molecules for high-throughput screening and lead optimization in drug discovery programs.[4][5]
Physicochemical and Structural Properties
A precise understanding of a molecule's physical and chemical properties is foundational to its effective use in synthesis and research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 173841-05-9 | [2][3][6][7][8] |
| Molecular Formula | C₅H₅BrN₂O₂ | [2][3][9][10][11] |
| Molecular Weight | 205.01 g/mol | [2][3][9][11] |
| IUPAC Name | This compound | [7] |
| SMILES | CN1N=C(Br)C=C1C(=O)O | [7][10] |
| InChI Key | LOXQQUJUBRXMHJ-UHFFFAOYSA-N | [10] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [7][9] |
| Monoisotopic Mass | 203.95345 Da | [10] |
Synthesis, Reactivity, and Strategic Application
General Synthetic Approach
While multiple specific synthetic routes exist within proprietary literature, the construction of substituted pyrazole carboxylic acids often follows established principles of heterocyclic chemistry. A general and plausible pathway involves the cyclocondensation of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations. The synthesis of pyrazole carboxylic acids has been a subject of extensive review, highlighting the robustness of methods like Knorr-type reactions.[12]
A logical synthetic workflow for the target molecule could involve the methylation of a pyrazole precursor, followed by a regioselective bromination and subsequent carboxylation. The carboxylation of a bromo-pyrazole intermediate can be achieved via lithium-halogen exchange followed by quenching with carbon dioxide, a strategy documented for analogous pyrazole systems.[13][14]
Caption: A generalized synthetic workflow for the target compound.
Core Reactivity: A Duality for Molecular Elaboration
The true synthetic power of this molecule lies in its two distinct reactive centers. This duality allows for sequential and controlled modifications, which is a cornerstone of modern medicinal chemistry for building structure-activity relationships (SAR).
-
Carboxylic Acid Moiety : This group is readily activated for nucleophilic acyl substitution. Amide bond formation is the most common transformation, typically achieved using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows the pyrazole core to be linked to a vast array of amine-containing fragments, exploring different pockets of a biological target.
-
Bromo Substituent : The C-Br bond on the electron-deficient pyrazole ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.
Caption: Orthogonal reactivity of the core molecule.
Analytical Characterization
Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed for its characterization. Spectroscopic data for this compound is available, confirming its structure.[15]
-
Nuclear Magnetic Resonance (¹H NMR) : The proton NMR spectrum is expected to be simple and diagnostic. Key signals would include a singlet for the N-methyl protons (typically ~4.0 ppm) and a singlet for the lone proton on the pyrazole ring (~7.0-7.5 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) will show the molecular ion peak. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion, providing definitive evidence of its presence.[10]
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The following information is synthesized from available Safety Data Sheets (SDS).[16][17]
| Safety Aspect | Recommendation | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [18] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][18] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. Use a respirator if dust is generated. | [16][17][18] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. Storage under an inert atmosphere is recommended for long-term stability. | [16][17] |
| First Aid | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure. | [16][18] |
Exemplary Experimental Protocol: Amide Coupling
This section provides a robust, self-validating protocol for a standard amide coupling reaction, illustrating the practical application of the title compound.
Objective: To synthesize N-benzyl-3-bromo-1-methyl-1H-pyrazole-5-carboxamide.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Methodology:
Caption: Step-by-step experimental workflow for amide coupling.
Detailed Steps & Rationale:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (e.g., 205 mg, 1.0 mmol). Dissolve it in anhydrous DMF (5 mL).
-
Causality: An inert atmosphere and anhydrous solvent are critical because coupling reagents like HATU are moisture-sensitive.
-
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add benzylamine (118 mg, 1.1 mmol), followed by DIPEA (387 mg, 3.0 mmol), and finally HATU (456 mg, 1.2 mmol).
-
Causality: Addition at 0°C helps control any potential exotherm. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the activation of the carboxylic acid by HATU. An excess of base ensures the reaction proceeds to completion.
-
-
Reaction Progress: Remove the ice bath and allow the reaction to stir at room temperature.
-
Causality: Most amide couplings proceed efficiently at ambient temperature once the active ester has been formed.
-
-
Monitoring: After 2 hours, take a small aliquot of the reaction mixture and spot it on a TLC plate (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent) or analyze by LC-MS to check for the consumption of the starting carboxylic acid.
-
Trustworthiness: This step is a self-validating checkpoint. The disappearance of the starting material and the appearance of a new, less polar product spot (or a new mass peak) confirms the reaction is proceeding as expected before committing to the workup.
-
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Causality: This step removes the water-soluble DMF and excess reagents (like DIPEA salts).
-
-
Purification: Combine the organic layers and wash with brine (20 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure amide product.
-
Causality: Chromatographic purification is essential to remove any unreacted starting materials and byproducts from the coupling reagent, ensuring high purity of the final compound for subsequent use or analysis.
-
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable dual reactivity, and membership in the privileged pyrazole class make it an indispensable building block for the synthesis of novel molecular entities. This guide has provided the foundational knowledge—from properties and synthesis to safety and practical application—required for researchers to confidently and effectively integrate this valuable compound into their drug discovery and development pipelines.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 173841-05-9 | YGA84105 [biosynth.com]
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- 4. chemscene.com [chemscene.com]
- 5. Building Blocks | CymitQuimica [cymitquimica.com]
- 6. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid | 173841-05-9 [chemicalbook.com]
- 7. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid 95% | CAS: 173841-05-9 | AChemBlock [achemblock.com]
- 8. 173841-05-9 this compound AKSci 9096DX [aksci.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 11. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid(173841-05-9) 1H NMR [m.chemicalbook.com]
- 16. capotchem.com [capotchem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. aksci.com [aksci.com]
An In-depth Technical Guide to the Solubility of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in determining a compound's bioavailability and formulation feasibility, this document synthesizes the theoretical principles governing the dissolution of pyrazole derivatives with practical, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking a robust understanding and actionable protocols for characterizing this key physicochemical property.
Introduction: The Significance of Solubility in Compound Development
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates the rate and extent of drug absorption, thereby influencing its therapeutic efficacy and potential toxicity. For a compound like this compound, understanding its solubility in various aqueous and organic media is paramount for designing effective drug delivery systems, ensuring consistent performance in biological assays, and enabling viable manufacturing processes. Poor aqueous solubility, in particular, can pose significant challenges, leading to erratic absorption and suboptimal therapeutic outcomes.
Physicochemical Properties of this compound
A foundational understanding of the molecule's inherent properties is essential to contextualize its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 205.01 g/mol | [1] |
| CAS Number | 173841-05-9 | [1][3] |
| Appearance | White to off-white crystalline powder | [4] |
| pKa (Predicted) | 2.39 ± 0.36 | [4] |
The presence of both a carboxylic acid group and a pyrazole ring imparts a degree of polarity to the molecule, suggesting potential for hydrogen bonding with polar solvents.[5] The predicted low pKa indicates that the carboxylic acid is relatively acidic, and its state of ionization will be highly dependent on the pH of the aqueous medium. This is a critical consideration, as the ionized form of a molecule is typically more water-soluble than its neutral counterpart.
Factors Influencing the Solubility of Pyrazole Carboxylic Acids
The solubility of pyrazole derivatives is a multifactorial property governed by the interplay of molecular structure and solvent characteristics.[6]
-
pH: For ionizable compounds like this compound, pH is a dominant factor in aqueous solubility. At pH values above the pKa, the carboxylic acid group will be predominantly deprotonated, forming a carboxylate salt that is more soluble in water. Conversely, at pH values below the pKa, the compound will exist primarily in its less soluble, neutral form.
-
Solvent Polarity: The principle of "like dissolves like" is central. Polar solvents such as water, ethanol, and methanol are generally more effective at solvating polar molecules through hydrogen bonding and dipole-dipole interactions.[5] Non-polar solvents are less likely to be effective. The pyrazole ring itself contributes to some aromatic character, which can influence interactions with certain organic solvents.[6]
-
Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the necessary energy to overcome the lattice energy of the crystal and the intermolecular forces between solvent molecules.[6]
-
Crystal Lattice Energy: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking within the crystal lattice, result in higher lattice energy.[6] A solvent must provide sufficient energy to break these interactions for dissolution to occur. The specific crystalline form (polymorph) of the solid can therefore significantly impact its measured solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[7][8] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[7] It is a robust and widely accepted method for obtaining accurate solubility data, crucial for Biopharmaceutics Classification System (BCS) categorization.[8]
Rationale for Method Selection
The shake-flask method is chosen for its ability to provide a true measure of thermodynamic solubility, which represents the maximum amount of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution and precipitation.[6] For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[6]
Detailed Step-by-Step Protocol
This protocol outlines the determination of the solubility of this compound in a selected solvent (e.g., pH 7.4 phosphate-buffered saline) at a controlled temperature.
Materials:
-
This compound (solid powder)
-
Solvent of choice (e.g., water, pH 7.4 PBS, methanol, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and maintained.[8]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare at least three replicate samples for each solvent.[9]
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).[8]
-
Allow the samples to shake for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[7][8] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[9]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully separate the supernatant (the saturated solution) from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid material.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any undissolved particles. Adsorption of the compound to the filter should be evaluated and minimized.
-
-
-
Quantification:
-
Accurately dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase used for HPLC analysis).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.[10][11]
-
A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification.[12]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination workflow.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylicacid | 173841-05-9 [chemicalbook.com]
- 4. agreencobio.com [agreencobio.com]
- 5. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. scielo.br [scielo.br]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. [PDF] A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 12. bioassaysys.com [bioassaysys.com]
Spectral Analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide
For Immediate Release
This technical guide provides a detailed spectral analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth predicted data and interpretation for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
Molecular Structure and Overview
This compound, with the chemical formula C₅H₅BrN₂O₂, is a substituted pyrazole derivative. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In this specific molecule, the ring is substituted with a bromine atom at the 3-position, a methyl group on the nitrogen at the 1-position, and a carboxylic acid group at the 5-position. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and the elucidation of its role in further chemical synthesis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common solvent like DMSO-d₆ would display three distinct signals.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.5 - 7.0 | Singlet | 1H | C4-H |
| ~4.0 - 3.8 | Singlet | 3H | N-CH₃ |
Interpretation and Rationale
The acidic proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 13.5 ppm. This significant deshielding is due to the acidic nature of the proton and its involvement in hydrogen bonding.[1]
The single proton attached to the pyrazole ring at the C4 position (C4-H) is anticipated to resonate as a sharp singlet. Its chemical shift is influenced by the aromaticity of the pyrazole ring and the electronic effects of the adjacent substituents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group would likely shift this proton downfield into the aromatic region.
The three protons of the N-methyl group (N-CH₃) will give rise to a single, sharp peak. Being attached to a nitrogen atom within the aromatic pyrazole ring, these protons are deshielded compared to a typical alkyl methyl group and are expected to appear in the range of 3.8 to 4.0 ppm.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. For this compound, five distinct signals are predicted, corresponding to the five carbon atoms in the molecule.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 160 | C=O (Carboxylic Acid) |
| ~145 - 140 | C5 (ipso-carbon of COOH) |
| ~130 - 125 | C3 (ipso-carbon of Br) |
| ~115 - 110 | C4 |
| ~40 - 35 | N-CH₃ |
Interpretation and Rationale
The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of 160-165 ppm.[1] The carbons of the pyrazole ring are expected to resonate in the aromatic region. The C5 carbon , attached to the electron-withdrawing carboxylic acid group, and the C3 carbon , bonded to the electronegative bromine atom, will be the most downfield of the ring carbons.[3][4] The C4 carbon , being the only carbon in the ring bonded to a hydrogen, is expected to be the most upfield of the ring carbons.[3] The carbon of the N-methyl group (N-CH₃) will appear in the upfield region of the spectrum, consistent with a methyl group attached to a heteroatom in an aromatic system.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A wider spectral width (e.g., 220 ppm) and a longer acquisition time with more scans are typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1725 - 1700 (strong) | C=O stretch | Carboxylic Acid |
| ~1600 - 1450 | C=N and C=C stretch | Pyrazole Ring |
| ~1300 - 1200 | C-O stretch | Carboxylic Acid |
| ~1200 - 1000 | C-N stretch | Pyrazole Ring |
| Below 800 | C-Br stretch | Bromoalkane |
Interpretation and Rationale
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 3300 to 2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[5][6][7] A strong, sharp absorption for the C=O stretching of the carboxylic acid will be present around 1700-1725 cm⁻¹.[5][7] The pyrazole ring will exhibit several C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[8] The C-O stretching of the carboxylic acid and the C-N stretching of the pyrazole ring will appear in the fingerprint region. The C-Br stretching vibration is expected at lower wavenumbers, typically below 800 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample holder is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 204/206 | Molecular ion ([M]⁺) peak, showing the characteristic isotopic pattern for one bromine atom. |
| 187/189 | Loss of OH radical ([M-OH]⁺) |
| 159/161 | Loss of COOH radical ([M-COOH]⁺) |
Interpretation and Rationale
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) . Due to the presence of a bromine atom, this peak will appear as a doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), at m/z 204 and 206.[9]
Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a fragment at [M-17]⁺ (m/z 187/189) and the loss of the entire carboxyl group (-COOH) to give a fragment at [M-45]⁺ (m/z 159/161).[1][9] Further fragmentation of the pyrazole ring is also possible.[10]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong signal for the deprotonated molecule ([M-H]⁻) in negative ion mode or the protonated molecule ([M+H]⁺) in positive ion mode.
-
Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.
Visualizing Molecular Structure and Data Relationships
The following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Molecular Formula of the Analyte
Caption: Experimental Workflow for Structural Elucidation
Conclusion
The predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data provide a comprehensive analytical profile for this compound. These data are invaluable for the unambiguous identification of the compound, for monitoring reaction progress during its synthesis, and for quality control. The characteristic signals in each spectroscopic technique, arising from the unique combination of the pyrazole ring, bromine substituent, N-methyl group, and carboxylic acid functionality, allow for a confident structural assignment. This guide serves as a foundational reference for researchers working with this important heterocyclic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. echemi.com [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. GCMS Section 6.12 [people.whitman.edu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acids in Modern Drug Discovery
Executive Summary
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to pyrazole carboxylic acids, a class of compounds demonstrating a remarkable breadth of biological activities. Their structural versatility and ability to interact with a wide range of biological targets have established them as "privileged structures" in drug discovery. This guide provides an in-depth exploration of the diverse pharmacological roles of pyrazole carboxylic acid derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their applications as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents, offering a technical resource for researchers and professionals in the field.
Introduction: The Pyrazole Carboxylic Acid Scaffold
Pyrazole was first described by Ludwig Knorr in 1883.[1] Its derivatives are now integral to numerous commercial drugs, a testament to their favorable physicochemical properties and versatile biological engagement.[2] The addition of a carboxylic acid moiety is particularly significant as it introduces a key hydrogen bond donor and acceptor, often crucial for anchoring the molecule within the active site of a target protein, such as an enzyme or receptor.[3] This functional group can also enhance solubility and provide a handle for further chemical modification, making it a pivotal feature in rational drug design.
The core pyrazole structure allows for substitution at multiple positions, enabling fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide will explore how these modifications influence the diverse biological activities of this important class of molecules.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes
Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation.[1] The diaryl-substituted pyrazole, Celecoxib, is a selective inhibitor of cyclooxygenase-2 (COX-2) and a widely used nonsteroidal anti-inflammatory drug (NSAID).[4]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[5] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[5][6] Traditional NSAIDs like ibuprofen non-selectively inhibit both isoforms, leading to effective pain relief but also a risk of gastrointestinal side effects.[6]
Pyrazole-based inhibitors, like Celecoxib, achieve their COX-2 selectivity through specific structural features. The diaryl-substituted pyrazole core fits into a side pocket present in the COX-2 active site but absent in COX-1, allowing for preferential binding and inhibition.[5] This selective action reduces inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[7][8]
References
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 7. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
discovery and history of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Discovery and Synthetic History of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the , a key heterocyclic building block in modern chemistry. Eschewing a conventional historical narrative, this document traces the compound's origins from the foundational discovery of the pyrazole nucleus by Ludwig Knorr to the development of sophisticated, regioselective synthetic strategies. We will explore the causal logic behind various synthetic choices, detail validated experimental protocols, and situate the compound's importance within the broader context of medicinal and agrochemical research. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and application of functionalized pyrazole derivatives.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary chemical science.[1] First brought to prominence by the German chemist Ludwig Knorr in 1883, this structural motif has proven to be a "privileged scaffold" in medicinal chemistry and agrochemistry.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a multitude of biologically active agents, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and a host of potent enzyme inhibitors.[3][4][5]
Within this vital class of compounds, this compound (CAS 173841-05-9) has emerged as a particularly valuable and highly functionalized intermediate.[6] Its specific arrangement of a bromine atom, a methyl group, and a carboxylic acid on the pyrazole core provides three distinct points for further chemical modification, making it an ideal precursor for the construction of complex molecular architectures. The history of this specific molecule is not one of a singular, celebrated discovery, but rather an evolutionary tale driven by the relentless demand for sophisticated building blocks in the synthesis of high-value commercial products, particularly next-generation pesticides.[7]
Chapter 1: Foundational Discovery - The Genesis of Pyrazole Chemistry
The story of any pyrazole derivative must begin with the seminal work of Ludwig Knorr in 1883.[2][8] His investigation into the reaction between ethyl acetoacetate (a β-ketoester) and phenylhydrazine led to the first synthesis of a substituted pyrazole, specifically a pyrazolone.[2] This reaction, now universally known as the Knorr Pyrazole Synthesis, was revolutionary because it provided a straightforward and versatile method for constructing the pyrazole ring from readily available acyclic precursors.[1][4]
The fundamental principle of the Knorr synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method's enduring power lies in its tolerance for a wide variety of substituents on both the dicarbonyl and hydrazine components, allowing for the controlled synthesis of a vast library of pyrazole derivatives.
Caption: Figure 1: The Knorr Pyrazole Synthesis Mechanism.
Chapter 2: The Emergence of Substituted Pyrazole Carboxylic Acids
The evolution from Knorr's simple pyrazolones to complex molecules like this compound was a gradual process driven by the need for precise control over the substitution pattern of the pyrazole ring. The introduction of three different functional groups—a halogen, an alkyl group, and a carboxylic acid—presents significant synthetic challenges, primarily concerning regioselectivity.
-
N-Alkylation: The methylation at the N1 position is typically achieved by using a methylated hydrazine (e.g., methylhydrazine) during the initial ring formation or by alkylating a pre-formed NH-pyrazole. The choice of methylhydrazine is often preferred as it directly sets the N1-substituent, avoiding potential regiochemical mixtures that can arise from alkylating an asymmetric pyrazole.
-
Bromination: The introduction of a bromine atom is generally accomplished via electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS) or liquid bromine. The position of bromination is dictated by the electronic nature of the existing substituents on the pyrazole ring.
-
Carboxylation: The carboxylic acid moiety is one of the most valuable functional groups for a synthetic building block, often used to form amide bonds. Direct carboxylation of a pyrazole ring is challenging. The most reliable and widely adopted method involves a directed ortho-metalation strategy. This process uses a strong base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C5 position, which is adjacent to the N1 nitrogen. The resulting pyrazole anion is then quenched with carbon dioxide (either as a gas or as dry ice) to form the desired carboxylic acid after an acidic workup.[7] This method is exceptionally effective for introducing the carboxylic acid at the C5 position with high regioselectivity.
Chapter 3: Synthetic Pathways to this compound
While a definitive "first synthesis" is not prominently documented, modern synthetic organic chemistry provides several logical and efficient pathways to construct the target molecule. These routes are generally categorized by the order in which the pyrazole core is formed and functionalized.
Protocol 1: Stepwise Functionalization of a Pre-formed Pyrazole Ring
This strategy begins with a simple, readily available pyrazole and sequentially introduces the required functional groups. The causality behind this approach is the use of well-understood, high-yielding reactions at each step.
Step-by-Step Methodology:
-
Synthesis of 1-methyl-1H-pyrazole: React commercially available pyrazole with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetone or acetonitrile.
-
Bromination at C4: Treat 1-methyl-1H-pyrazole with one equivalent of N-Bromosuccinimide (NBS) in a chlorinated solvent (e.g., CCl₄ or CHCl₃). The C4 position is the most electron-rich and sterically accessible, leading to regioselective bromination.
-
Directed Carboxylation at C5:
-
Dissolve the resulting 4-bromo-1-methyl-1H-pyrazole in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of lithium diisopropylamide (LDA) (approx. 1.1 equivalents) while maintaining the low temperature. The LDA will selectively deprotonate the C5 position.
-
After stirring for 15-30 minutes, bubble dry carbon dioxide gas through the solution or add crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature, then quench with water.
-
Acidify the aqueous layer with 2N HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
-
-
Isomerization/Alternative Bromination (Advanced): To obtain the 3-bromo isomer, a more complex route involving protection/blocking and directed bromination would be necessary, or starting from a different precursor altogether, which highlights the advantages of the second approach.
Protocol 2: Ring Construction with Key Functionality in Place
This more convergent approach constructs the pyrazole ring from precursors that already contain some of the desired functionality. This is often more efficient and can provide better control over regiochemistry. A highly relevant modern analogue is the synthesis of the closely related 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a key intermediate for the insecticide Chlorantraniliprole.[7][9] Adapting this industrial logic provides the most plausible route to our target compound.
Step-by-Step Methodology:
-
Synthesis of Ethyl 3-bromo-4,5-dihydro-1H-pyrazole-5-carboxylate: This step involves a cycloaddition reaction. For instance, reacting ethyl acrylate with a diazo compound generated in situ, followed by bromination.
-
N-Methylation: The N-H of the pyrazoline can be methylated at this stage.
-
Aromatization (Oxidation): The pyrazoline ring is oxidized to the aromatic pyrazole. A common and effective method is to use an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or potassium persulfate.[10][11] This yields ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product, this compound.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 10. researchgate.net [researchgate.net]
- 11. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
The Pyrazole Scaffold: A Privileged Core for Next-Generation Therapeutics and Advanced Materials
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrazole Nucleus
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] First synthesized by Ludwig Knorr in 1883, the pyrazole scaffold has proven to be a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][3][4] Its unique physicochemical properties—including its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and the steric versatility afforded by its multiple substitution points—make it an exceptionally adaptable building block for designing novel bioactive compounds and functional materials.[3][5][6]
From blockbuster anti-inflammatory drugs like Celecoxib to life-saving anticancer agents and highly effective agrochemicals, pyrazole derivatives have demonstrated a remarkable breadth of applications.[2][3][7][8] This guide provides a deep dive into the most promising and technically compelling research areas for pyrazole derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental workflows to empower the next wave of scientific innovation.
Diagram 1: The Pyrazole Core Structure
Caption: Fundamental structure and numbering of the pyrazole ring.
Oncology: Targeting the Pillars of Cancer Proliferation
Pyrazole derivatives have emerged as a powerhouse in anticancer drug discovery, with numerous compounds demonstrating potent activity by targeting various hallmarks of cancer.[5] Their structural versatility allows for the fine-tuning of interactions with a multitude of oncogenic targets.
Mechanism of Action: Kinase Inhibition and Beyond
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are serine-threonine kinases that control the cell cycle.[5][9] Overexpression or dysregulation of CDKs is common in many cancers. Pyrazole scaffolds can be designed to fit into the ATP-binding pocket of CDKs, blocking their activity and inducing cell cycle arrest.[5][9][10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that, when overactivated, drives tumor growth. Certain pyrazole derivatives have been developed as potent EGFR inhibitors.[5][10]
-
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis.[5][10]
-
Other Targets: Research has also identified pyrazoles that inhibit PI3K, Bruton's tyrosine kinase (BTK), and topoisomerase, or that act as DNA binding agents.[5][10]
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing the anticancer efficacy of pyrazole derivatives.[5]
-
N1-Substitution: Substitution at the N1 position with bulky aryl groups is often critical for potent kinase inhibition. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for binding affinity.[11][12]
-
C3- and C5-Substitution: The groups at the C3 and C5 positions are key for target specificity and potency. Diaryl substitution at these positions is a common motif in potent tubulin inhibitors.[5]
-
C4-Substitution: Modifications at the C4 position can enhance selectivity. For instance, a methyl group at C4 was a feature of the lead cannabinoid antagonist SR141716A.[11]
Table 1: Selected Anticancer Pyrazole Derivatives and Their Activities
| Compound Class | Target(s) | Example Cancer Cell Line | Reported IC₅₀ | Reference |
| 3,4-Diaryl Pyrazoles | Tubulin Polymerization | Murine Mammary Tumor | 0.06–0.25 nM | [5] |
| Pyrazole Carbaldehydes | PI3 Kinase | MCF7 (Breast) | 0.25 µM | [5] |
| 1,3,4-Trisubstituted Pyrazoles | CDKs | HCT116 (Colon) | Potent (Superior to Sorafenib) | [5] |
| Pyrazolo[4,3-c]quinolines | Angiogenesis | MCF-7 (Breast), HeLa (Cervical) | Potent Inhibition | [13] |
| Pyrazole-Imide Hybrids | Not specified | A-549 (Lung) | 3.22 µM | [14] |
Anti-Inflammatory Agents: Modulating the Inflammatory Cascade
Mechanism of Action: COX Inhibition
The primary mechanism for many anti-inflammatory pyrazoles is the inhibition of cyclooxygenase (COX) enzymes.[17]
Diagram 2: Pyrazole Derivatives in the Arachidonic Acid Pathway
Caption: Selective inhibition of COX-2 by pyrazole derivatives.
Neuroprotection: A New Frontier for Pyrazole Scaffolds
Emerging research highlights the potential of pyrazole derivatives as neuroprotective agents, particularly in the context of neuroinflammation and oxidative stress, which are key factors in spinal cord injuries (SCIs) and neurodegenerative diseases.[18][19][20][21]
Mechanism of Action: Anti-inflammatory and Antioxidant Effects
In neurological disorders, microglia can become over-activated, releasing pro-inflammatory cytokines and reactive oxygen species that lead to neuronal damage. Pyrazole derivatives are being investigated for their ability to:
-
Suppress Pro-inflammatory Cytokines: In studies using lipopolysaccharide (LPS)-stimulated microglial cells, certain pyrazole derivatives have been shown to significantly reduce the expression of key inflammatory mediators like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[18][20]
-
Scavenge Free Radicals: The pyrazole ring and its substituents can be designed to have antioxidant properties, helping to mitigate oxidative stress.[22]
One study identified a novel pyrazole derivative, compound 6g, which showed potent suppression of IL-6 expression (IC₅₀ of 9.562 µM) in BV2 microglial cells, outperforming dexamethasone and Celecoxib in this assay.[18][20][23] This highlights the potential for developing pyrazoles as therapeutic candidates for mitigating secondary inflammation in conditions like SCI.[18][20][23]
Agrochemicals: Protecting Crops with Precision
The pyrazole ring is a critical component in many modern pesticides, including fungicides, insecticides, and herbicides.[2][7][24][25] Their success in this sector is due to their high efficacy, novel mechanisms of action, and the potential for creating environmentally safer compounds.[7][26]
-
Fungicides: Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[7]
-
Insecticides: Compounds like chlorantraniliprole, a pyrazole-based insecticide, target insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.[27]
-
Herbicides: Pyrazole derivatives have been developed to inhibit key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS), providing effective weed control.[28]
The structure of these agrochemicals is highly optimized, with specific substitutions on the pyrazole ring being crucial for their selective activity against the target pest while maintaining crop safety.[7][27][28]
Materials Science: Building Blocks for Functional Materials
The unique electronic and structural properties of pyrazoles make them attractive building blocks for advanced functional materials.[29] Their ability to be readily functionalized allows for the fine-tuning of optical and electronic characteristics.[29] Key research areas include:
-
Organic Electronics: Pyrazole-containing materials are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).[29]
-
Sensors and Catalysis: The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making them useful in the development of chemical sensors and catalysts.[29]
-
Polymers and Coatings: The versatility of pyrazole chemistry allows for their incorporation into polymer backbones to create advanced coatings, adhesives, and other materials with tailored properties.[29][30]
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Knorr Cyclization
This protocol describes a classic and reliable method for synthesizing the pyrazole core from a 1,3-dicarbonyl compound and a substituted hydrazine.
Rationale: The Knorr synthesis is a foundational method that offers high regioselectivity and is tolerant of a wide range of functional groups on both the dicarbonyl and hydrazine precursors, making it a versatile starting point for library synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) to the solution. If using the hydrochloride salt, add a base like sodium acetate (1.5 eq) to liberate the free hydrazine.
-
Reflux: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.
-
Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final pyrazole derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram 3: Synthetic Workflow for Knorr Pyrazole Synthesis
Caption: Step-by-step workflow for the Knorr pyrazole synthesis.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen to evaluate the cytotoxic potential of novel anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The pyrazole scaffold continues to be a remarkably fruitful area of research, demonstrating immense potential across therapeutics, agriculture, and materials science. Future research will likely focus on several key areas:
-
Target Selectivity: Designing derivatives with exquisite selectivity for specific kinase isoforms or receptor subtypes to minimize off-target effects and improve therapeutic indices.
-
Novel Mechanisms: Exploring pyrazole derivatives that operate through novel mechanisms of action, such as protein-protein interaction inhibitors or epigenetic modulators.
-
Drug Conjugates: Utilizing pyrazoles as components in antibody-drug conjugates (ADCs) or as targeting ligands for delivering payloads to specific tissues.
-
Sustainable Synthesis: Developing more environmentally friendly and efficient synthetic methods, such as flow chemistry and biocatalysis, for the large-scale production of pyrazole derivatives.[2][31]
The inherent versatility and proven success of the pyrazole nucleus ensure that it will remain a central focus of innovation for scientists and drug developers for the foreseeable future.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. royal-chem.com [royal-chem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. researcher.manipal.edu [researcher.manipal.edu]
- 20. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Semantic Scholar [semanticscholar.org]
- 24. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. nbinno.com [nbinno.com]
- 30. ijrpr.com [ijrpr.com]
- 31. mdpi.com [mdpi.com]
Methodological & Application
The Synthetic Versatility of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid: A Guide for the Modern Chemist
Introduction: Unlocking the Potential of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9) emerges as a preeminent synthon for researchers, scientists, and drug development professionals. Its structure is deceptively simple, yet it harbors a powerful combination of orthogonal reactive sites: a nucleophilic pyrazole core, a strategically positioned bromine atom ripe for cross-coupling, and a carboxylic acid ready for amide bond formation or other derivatizations.
This guide provides an in-depth exploration of the synthetic utility of this versatile molecule. We move beyond a mere recitation of reaction types to offer a deeper understanding of the causality behind experimental choices, presenting detailed, field-proven protocols that serve as a validated starting point for your synthetic campaigns. The pyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, and this guide will equip you with the knowledge to leverage this particular building block for the discovery of novel bioactive compounds.
Core Reactivity and Strategic Considerations
The synthetic utility of this compound is dictated by the distinct reactivity of its three key components. Understanding the interplay between these functionalities is crucial for strategic and successful synthesis planning.
-
The Carboxylic Acid (C5-Position): This functional group is the primary handle for chain extension and the introduction of diverse molecular fragments. It readily participates in standard amide coupling reactions, esterifications, or can be reduced to the corresponding alcohol. Its acidity also allows for salt formation, which can be advantageous for purification or solubility modification.
-
The Bromo Group (C3-Position): As a halogen on an electron-rich heteroaromatic ring, the bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions. This site is the gateway to forming new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of aryl, heteroaryl, alkyl, or amino substituents.
-
The N-Methyl Pyrazole Core: The N-methylation at the N1 position prevents tautomerism and locks the substitution pattern, simplifying product mixtures. The pyrazole ring itself is generally stable to a wide range of reaction conditions and can influence the physicochemical properties (e.g., solubility, pKa, metabolic stability) of the final molecule.
The strategic selection of reaction sequences is critical. For instance, it is often advantageous to perform cross-coupling reactions on the bromo-position before manipulating the carboxylic acid, as the catalysts and conditions for Suzuki or Buchwald-Hartwig reactions might be incompatible with certain amide functionalities or could be poisoned by unprotected carboxylic acids in some cases.
Application Protocol I: Curtius-type Rearrangement to Synthesize 5-Bromo-1-methyl-1H-pyrazol-3-amine
One of the most powerful transformations of a carboxylic acid is its conversion to an amine, effectively opening up an entirely new branch of synthetic possibilities. The following protocol, adapted from validated patent literature, details the conversion of this compound into its corresponding 3-amino derivative via a Curtius-type rearrangement. This transformation is a testament to the compound's utility in scaffold hopping and functional group interconversion.[1]
Workflow Overview
The process is a multi-step sequence that begins with the activation of the carboxylic acid, followed by rearrangement to an isocyanate intermediate which is trapped by an alcohol to form a carbamate. The final step is the deprotection of the carbamate to reveal the desired primary amine.
References
The Strategic Application of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic Acid in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The unique electronic properties and conformational flexibility of the pyrazole ring allow for precise interactions with a variety of biological targets. Within this important class of heterocycles, 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role as a key synthon for the development of potent kinase inhibitors, particularly targeting p38 MAP kinase, and explore the critical synthetic transformations that unlock its potential. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven protocols.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂O₂ | [2] |
| Molecular Weight | 205.01 g/mol | [2] |
| CAS Number | 173841-05-9 | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO |
Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition
The strategic placement of three key functional groups—a carboxylic acid, a bromine atom, and a methyl group on the pyrazole ring—makes this compound an ideal starting material for generating diverse libraries of bioactive molecules. The carboxylic acid at the 5-position serves as a handle for amide bond formation, a ubiquitous reaction in drug discovery for introducing a wide array of substituents.[3] The bromine atom at the 3-position is a versatile functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] The N-methyl group provides metabolic stability and influences the orientation of substituents, which can be crucial for target engagement.
A prominent application of this scaffold is in the development of p38 MAP kinase inhibitors .[5] The p38 MAP kinase signaling pathway plays a critical role in the production of pro-inflammatory cytokines, making it a key target for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.[6]
Structure-Activity Relationship (SAR) Insights for Pyrazole-Based p38 MAP Kinase Inhibitors
Extensive research on pyrazole-based p38 inhibitors has revealed key structural features necessary for potent activity. The pyrazole core acts as a central scaffold, with substituents at the 1, 3, and 5-positions playing distinct roles in binding to the kinase.[7]
-
The 5-Carboxamide Moiety: This group is crucial for interacting with the hinge region of the kinase, forming critical hydrogen bonds that anchor the inhibitor in the ATP-binding site. The nature of the substituent on the amide nitrogen can significantly impact potency and selectivity.
-
The 3-Position Substituent: The bromine atom on the starting material can be replaced with various aryl or heteroaryl groups via Suzuki coupling. These groups often occupy a hydrophobic pocket in the kinase, and their size and electronic properties can be fine-tuned to optimize binding affinity.
-
The N1-Methyl Group: The methyl group at the N1 position of the pyrazole ring has been shown to be important for maintaining a favorable conformation for binding and can contribute to improved metabolic stability.
Experimental Protocols: Unleashing the Synthetic Potential
The true utility of this compound lies in its straightforward derivatization through robust and well-established chemical reactions. Below are detailed, step-by-step protocols for the two most critical transformations: amide coupling and Suzuki-Miyaura cross-coupling.
Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
This protocol describes a general and highly effective method for the synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxamides. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) minimizes side reactions and preserves stereochemical integrity when chiral amines are used.
Workflow for Amide Coupling:
Caption: General workflow for EDC/HOBt mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the active ester intermediate.
-
-
Coupling:
-
To the activated carboxylic acid solution, add the desired amine (1.0 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-bromo-1-methyl-1H-pyrazole-5-carboxamide.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a reliable method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-bromo-1-methyl-1H-pyrazole-5-carboxamide with a variety of aryl- and heteroarylboronic acids. This reaction is instrumental in exploring the structure-activity relationship at the 3-position of the pyrazole scaffold.[8][9]
Workflow for Suzuki-Miyaura Coupling:
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. veeprho.com [veeprho.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the development of novel therapeutic agents across various disease areas, including inflammation, oncology, and infectious diseases.[3] The compound 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a particularly valuable building block for drug discovery professionals. Its trifunctional nature—a carboxylic acid, a bromine atom, and a methyl-substituted pyrazole core—offers multiple points for chemical modification, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed, field-proven protocols. We will delve into the chemical logic behind key reaction types, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Each protocol is designed to be a self-validating system, providing researchers with the tools to confidently synthesize novel pyrazole derivatives for their drug discovery pipelines.
Core Reactivity and Strategic Considerations
The chemical reactivity of this compound is dictated by its three principal functional groups. Understanding the interplay of these groups is crucial for designing successful synthetic strategies.
-
The Carboxylic Acid: This group is the most straightforward to functionalize, readily undergoing amide bond formation and esterification. The choice of coupling reagents for amidation is critical to ensure high yields and minimize side reactions.
-
The Bromo Substituent: The bromine atom at the 3-position of the pyrazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino moieties, significantly expanding the molecular diversity of the resulting compounds.
-
The N-Methyl Pyrazole Core: The N-methyl group prevents tautomerization and provides a fixed point of attachment, simplifying the chemical environment of the molecule. The pyrazole ring itself is generally stable to a wide range of reaction conditions.
Derivatization Protocols
Amide Bond Formation: The Gateway to Bioactive Carboxamides
The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.[4] We present two robust protocols for the synthesis of pyrazole-5-carboxamides, utilizing the highly efficient coupling reagent HATU and the classic EDC/HOBt system.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered amines or when rapid reaction times are desired.[5][6] It activates the carboxylic acid by forming a highly reactive OAt-active ester.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Diagram 1: HATU-Mediated Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide coupling.
Rationale: The combination of a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt-ester by HOBt, minimizing side reactions.
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF or dichloromethane (DCM).
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1.1.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Amide Coupling Reagents
| Reagent System | Key Advantages | Typical Reaction Time | Common Solvents |
| HATU/DIPEA | High efficiency, suitable for hindered substrates, rapid reactions.[5] | 2-4 hours | DMF, ACN |
| EDC/HOBt/DIPEA | Cost-effective, well-established, good for a wide range of substrates. | 12-24 hours | DMF, DCM |
Fischer Esterification: Synthesis of Pyrazole-5-carboxylates
Ester derivatives of pyrazole carboxylic acids are valuable intermediates in organic synthesis. The Fischer esterification provides a straightforward method for their preparation.
Rationale: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7] Using a large excess of the alcohol as the solvent drives the equilibrium towards the ester product.
Experimental Protocol:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude ester by flash column chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions: Diversification at the 3-Position
The bromine atom at the 3-position of the pyrazole ring is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.[8] These reactions are pivotal for expanding the chemical diversity of the pyrazole scaffold.
Rationale: The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[9][10] It is tolerant of a wide variety of functional groups and reaction conditions.
Experimental Protocol:
-
In a reaction vessel, combine this compound (or its corresponding ester) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as K₃PO₄ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq), and a suitable solvent system such as a mixture of dioxane and water (e.g., 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Rationale: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][12] This reaction is instrumental for introducing alkynyl moieties.
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (or its ester) (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and a copper co-catalyst like CuI (0.04 eq).
-
Add an anhydrous solvent (e.g., THF or DMF) and a suitable base, typically an amine such as triethylamine (TEA) or DIPEA (3.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-80 °C and monitor its progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[13][14] It is a powerful method for synthesizing aryl amines from aryl halides.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (or its ester) (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq).
-
Add an anhydrous solvent, typically toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, concentrate, and purify by column chromatography.
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl/heteroaryl boronic acid, base | Pd(dppf)Cl₂, SPhos |
| Sonogashira | C(sp²)-C(sp) | Terminal alkyne, copper(I) co-catalyst, amine base | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | C(sp²)-N | Primary/secondary amine, strong base | Pd₂(dba)₃, Xantphos, BINAP |
Conclusion
This compound is a highly versatile and valuable building block in drug discovery and medicinal chemistry. The protocols detailed in this guide provide a robust framework for its derivatization through amide bond formation, esterification, and a suite of powerful palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of novel pyrazole derivatives for biological evaluation, accelerating the journey from hit identification to lead optimization.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-5-carboxamides, novel inhibitors of receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Amide Coupling with 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction: The Strategic Importance of Pyrazole Amides in Drug Discovery
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its unique electronic properties and ability to participate in various biological interactions. The derivatization of pyrazole cores through amide bond formation is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable building block in this endeavor, offering a handle for amide coupling at the 5-position, while the bromo substituent at the 3-position provides a vector for further diversification through cross-coupling reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of this compound with a variety of amines. We will delve into the mechanistic rationale behind reagent selection and provide detailed, field-proven protocols for two robust and widely applicable coupling methods: a carbodiimide-mediated approach using EDC and HOBt, and a uronium-based method employing HATU.
Understanding the Substrate: Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful reaction optimization. Key characteristics of this compound include:
| Property | Value |
| Molecular Formula | C₅H₅BrN₂O₂ |
| Molecular Weight | 205.01 g/mol |
| CAS Number | 173841-05-9 |
| Appearance | Typically a white to off-white solid |
| Reactivity Profile | The pyrazole ring is electron-deficient, which can influence the reactivity of the carboxylic acid. The bromine atom is relatively stable under standard amide coupling conditions but can be a site for subsequent palladium-catalyzed cross-coupling reactions. |
Core Principles of Amide Bond Formation: Activating the Carboxyl Group
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[1] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.[1]
The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is a classic, cost-effective, and reliable approach for a wide range of amide bond formations.
Mechanism of Action:
-
Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Suppression of Side Reactions: In the presence of 1-hydroxybenzotriazole (HOBt), the O-acylisourea intermediate is rapidly converted to an active HOBt ester. This is a crucial step as it minimizes side reactions such as the formation of the undesired N-acylurea byproduct and reduces the risk of racemization if chiral amines are used.[2][3]
-
Amide Formation: The amine then attacks the carbonyl carbon of the active HOBt ester, forming the desired amide and releasing HOBt.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
EDC Addition: Add EDC hydrochloride (1.2 eq.) portion-wise to the cold solution.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered or electron-deficient substrates.
Mechanism of Action:
-
Activation: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Active Ester Formation: This intermediate rapidly rearranges to form a more stable and highly reactive HOAt active ester.
-
Amide Formation: The amine then attacks the active ester to yield the desired amide. The presence of the aza-group in HOAt accelerates the coupling and reduces racemization compared to HOBt.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add DIPEA (2.0-3.0 eq.) dropwise to the reaction mixture. Stir for 5-10 minutes.
-
Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Overview and Reagent Selection
| Feature | EDC/HOBt | HATU |
| Reactivity | Good for most substrates | Excellent, especially for hindered or electron-deficient partners |
| Cost | Lower | Higher |
| Byproducts | Water-soluble urea | Water-soluble urea and HOAt |
| Side Reactions | Potential for N-acylurea formation (minimized by HOBt) | Generally cleaner with fewer side reactions |
| Racemization | Low with HOBt | Very low |
| Recommendation | First-line choice for routine couplings | Preferred for challenging substrates or when high purity is critical |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Increase the equivalents of the coupling reagent and/or base.
-
Consider switching to a more powerful coupling reagent like HATU if using EDC/HOBt.
-
For poorly soluble starting materials, a co-solvent such as dichloromethane (DCM) may be beneficial.
-
-
Incomplete Reaction:
-
Extend the reaction time.
-
Gently heat the reaction (e.g., to 40-50 °C), but be mindful of potential side reactions.
-
-
Side Product Formation:
-
In EDC couplings, ensure HOBt is used to minimize N-acylurea formation.
-
The order of addition can be critical. For HATU couplings, pre-activating the carboxylic acid before adding the amine can sometimes improve results.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Coupling reagents (EDC, HATU) and bases (DIPEA) can be irritating and harmful. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The amide coupling of this compound is a versatile and powerful transformation for the synthesis of novel chemical entities in drug discovery. Both the EDC/HOBt and HATU methods provide reliable pathways to the desired amides. The choice of protocol will depend on the specific amine substrate, cost considerations, and the desired level of purity. By understanding the underlying chemical principles and following these detailed protocols, researchers can confidently and efficiently generate diverse libraries of pyrazole amides for biological evaluation.
References
The Strategic Application of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in the Synthesis of Advanced Agrochemicals
Introduction: The Pyrazole Carboxamide Scaffold in Modern Crop Protection
The quest for highly effective and selective agrochemicals is a cornerstone of modern agricultural science. Within the vast arsenal of chemical entities, the pyrazole carboxamide scaffold has emerged as a preeminent structural motif, particularly in the development of fungicides. These compounds have demonstrated remarkable efficacy against a broad spectrum of fungal pathogens, primarily through their targeted inhibition of the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1] The strategic functionalization of the pyrazole ring is a key determinant of the resulting agrochemical's biological activity, selectivity, and physicochemical properties. This technical guide focuses on the utility of a specific, highly functionalized building block, 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid , as a precursor for the next generation of pyrazole carboxamide agrochemicals. While direct commercial examples originating from this specific building block are not extensively documented in publicly available literature, its structural features suggest its potential as a valuable intermediate. This guide will provide a plausible synthetic route to this building block, a detailed protocol for its conversion into a representative fungicidal agent, an in-depth look at the mechanism of action, and a summary of the biological activities of structurally related compounds.
Synthesis of the Core Building Block: this compound
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Cyclocondensation to form Ethyl 3-bromo-5-hydroxy-1-methyl-1H-pyrazole-5-carboxylate
-
To a stirred solution of diethyl 2-bromo-3-oxosuccinate (1 equivalent) in ethanol at 0 °C, add methylhydrazine (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Causality: The cyclocondensation reaction between a β-ketoester and a hydrazine is a classical and efficient method for the formation of the pyrazole ring. The use of methylhydrazine directly installs the N-methyl group.
Step 2: Aromatization to Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
The crude ethyl 3-bromo-5-hydroxy-1-methyl-1H-pyrazole-5-carboxylate from the previous step is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the aromatized pyrazole ester.
Causality: The dehydration of the pyrazoline intermediate leads to the formation of the stable aromatic pyrazole ring, which is the core of the target building block.
Step 3: Saponification to this compound
-
The ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is dissolved in a mixture of ethanol and water.
-
An excess of a base, such as sodium hydroxide (2-3 equivalents), is added.
-
The mixture is heated to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is diluted with water and washed with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then acidified to a pH of 2-3 with a strong acid (e.g., concentrated HCl) at 0 °C.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Causality: The hydrolysis of the ester group under basic conditions (saponification) followed by acidification is a standard and reliable method to obtain the final carboxylic acid.
Application in Agrochemical Synthesis: A Representative Protocol
The primary application of pyrazole carboxylic acids in agrochemicals is their use as the acid component in the formation of pyrazole carboxamides. This is typically achieved through an amide coupling reaction with a substituted aniline. The nature of the aniline is crucial for the final compound's biological activity and spectrum.
Workflow for Amide Coupling
Caption: General workflow for the synthesis of a pyrazole carboxamide fungicide.
Detailed Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol describes the synthesis of a representative fungicide, N-(2-((1,1'-bicyclopropan)-2-yl)phenyl)-3-bromo-1-methyl-1H-pyrazole-5-carboxamide, using an aniline moiety found in the commercial fungicide Sedaxane.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1 equivalent) in a dry, inert solvent such as dichloromethane or toluene, add a few drops of dimethylformamide (DMF) as a catalyst.
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction by observing the cessation of gas evolution and by TLC analysis of a quenched aliquot.
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, which is often used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the subsequent nucleophilic attack by the aniline, which is often a weak nucleophile.
Step 2: Amide Coupling Reaction
-
In a separate flask, dissolve the substituted aniline, 2-((1,1'-bicyclopropan)-2-yl)aniline (1 equivalent), and a non-nucleophilic base such as pyridine or triethylamine (1.5 equivalents) in a dry, aprotic solvent like dichloromethane.
-
Cool the aniline solution to 0 °C.
-
Slowly add a solution of the crude 3-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield the final pyrazole carboxamide fungicide.
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The workup procedure removes unreacted starting materials and byproducts.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The fungicidal activity of pyrazole carboxamides is primarily due to their potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II of the mitochondrial respiratory chain.[1][5]
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers electrons to the electron transport chain via coenzyme Q (ubiquinone). Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme, thereby blocking the electron transfer from the iron-sulfur clusters to ubiquinone. This blockage has several detrimental effects on the fungal cell:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain severely curtails the production of ATP, the primary energy currency of the cell.
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.
The ultimate result of this targeted inhibition is the cessation of fungal growth, inhibition of spore germination, and eventually, cell death.
Biological Activity of Structurally Related Fungicides
| Compound Name | Target Fungus | EC₅₀ (µg/mL) |
| Bixafen | Rhizoctonia solani | 0.033 |
| Penthiopyrad | Botrytis cinerea | 0.05 |
| Isopyrazam | Mycosphaerella graminicola | 0.02 |
| Sedaxane | Rhizoctonia solani | 0.004 |
| Fluxapyroxad | Alternaria alternata | 0.016 |
Data compiled from various publicly available sources and scientific literature.
Interpretation of Data: The low EC₅₀ values presented in the table highlight the exceptional potency of pyrazole carboxamide fungicides. The substitutions on both the pyrazole ring and the aniline moiety play a critical role in determining the spectrum of activity and the intrinsic potency against specific fungal pathogens. The presence of a halogen, such as the bromine atom in the title building block, is a common feature in many potent agrochemicals and can influence factors such as binding affinity to the target enzyme and metabolic stability.
Conclusion and Future Outlook
This compound represents a strategically designed building block for the synthesis of novel pyrazole carboxamide agrochemicals. Its functionalization with a bromine atom, an N-methyl group, and a carboxylic acid at key positions provides a versatile platform for the generation of a diverse library of potential fungicides. The proposed synthetic route and the detailed protocol for its conversion into a representative pyrazole carboxamide provide a solid foundation for researchers in the field. The well-understood mechanism of action of this class of compounds as SDH inhibitors further underscores the potential for the development of highly effective and selective crop protection agents. Future research in this area will likely focus on the synthesis and biological evaluation of a wide range of anilide derivatives of this building block to explore its full potential in addressing the ongoing challenges in global food security.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Synthesis International: N-Methyl-3-Bromo-5-Methyl Pyrazole [organicsynthesisinternational.blogspot.com]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Introduction
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a key heterocyclic building block in the synthesis of various pharmacologically active molecules and agrochemicals. Accurate and precise quantification of this intermediate is paramount during process development, for quality control of the final active pharmaceutical ingredient (API), and in stability studies. This document provides detailed analytical methods and protocols for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]
The inherent chemical properties of this compound, namely its polarity imparted by the carboxylic acid and pyrazole nitrogen atoms, and its aromatic nature, guide the selection of appropriate analytical techniques. This application note will focus on three widely accessible and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis and is well-suited for the quantification of polar acidic compounds like this compound.[5] The method described below utilizes a C18 stationary phase and an acidic mobile phase to ensure good peak shape and retention.
Scientific Rationale
The choice of a C18 column is based on its hydrophobic stationary phase, which retains the analyte through interactions with its nonpolar regions.[5] The acidic mobile phase, containing formic or phosphoric acid, serves a dual purpose: it suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak symmetry, and it enhances the compatibility of the mobile phase with mass spectrometry if LC-MS is the intended detection method.[6][7] UV detection is appropriate due to the presence of the chromophoric pyrazole ring system.
Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for quantification.
Detailed Protocol
1.3.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Phosphoric acid), analytical grade
-
Deionized water (18.2 MΩ·cm)
1.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or wavelength of maximum absorbance) |
1.3.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation (as per ICH Q2(R1) Guidelines)[1][2][3][4]
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or matrix components. Peak purity should be assessed using a photodiode array (PDA) detector. |
| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The recovery of the analyte from spiked samples should be within 98.0% to 102.0%. |
| Precision | The relative standard deviation (RSD) for replicate injections of the same standard should be ≤ 2.0% (repeatability) and for analyses on different days should also be ≤ 2.0% (intermediate precision). |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ should be determined with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, GC-MS offers excellent separation and identification capabilities.[8] Due to the low volatility of the carboxylic acid, derivatization is necessary to convert it into a more volatile and thermally stable compound. Esterification is a common and effective derivatization strategy for carboxylic acids.
Scientific Rationale
The carboxylic acid group in this compound makes it non-volatile. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by forming a methyl ester using diazomethane or methanol with an acid catalyst will increase its volatility, allowing it to be analyzed by GC. Mass spectrometry provides definitive identification based on the molecule's fragmentation pattern.
Experimental Workflow
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for quantification.
Detailed Protocol
2.3.1. Materials and Reagents
-
This compound reference standard
-
Methanol (anhydrous, GC grade)
-
Acetyl chloride (or other suitable catalyst)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2.3.2. Derivatization Procedure (Methyl Esterification)
-
Accurately weigh approximately 5 mg of the standard or sample into a vial.
-
Add 1 mL of anhydrous methanol.
-
Carefully add 100 µL of acetyl chloride dropwise while cooling the vial in an ice bath.
-
Seal the vial and heat at 60 °C for 1 hour.
-
Cool to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with 2 x 1 mL of ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
The resulting solution is ready for GC-MS analysis.
2.3.3. Instrumentation and GC-MS Conditions
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MSD Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
2.3.4. Expected Mass Fragmentation
The fragmentation of the methyl ester of this compound is expected to show characteristic ions. The molecular ion (M+) should be observable. Key fragments would likely arise from the loss of the methoxy group (-OCH3), the entire ester group (-COOCH3), and potentially the bromine atom.[9][10][11] Specific ions to monitor in SIM mode should be determined from a full scan analysis of a standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and selectivity, particularly in complex matrices, LC-MS/MS is the method of choice.[12] This technique combines the separation power of HPLC with the specific and sensitive detection of a triple quadrupole mass spectrometer.
Scientific Rationale
LC-MS/MS eliminates the need for derivatization as the analyte can be directly ionized from the liquid phase. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules. By operating in Multiple Reaction Monitoring (MRM) mode, the mass spectrometer is set to detect a specific precursor ion (the molecular ion of the analyte) and its characteristic product ion, providing exceptional selectivity and reducing background noise.
Experimental Workflow
Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.
Detailed Protocol
3.3.1. Materials and Reagents
-
Same as for HPLC analysis.
3.3.2. Instrumentation and LC-MS/MS Conditions
| Parameter | Condition |
| LC-MS/MS System | Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined by infusion of a standard solution |
3.3.3. MRM Transition Optimization
-
Infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
In full scan mode, identify the precursor ion (likely [M-H]⁻ in negative mode or [M+H]⁺ in positive mode).
-
Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions.
-
Select the most intense precursor-to-product ion transition for quantification (quantifier) and a second transition for confirmation (qualifier). Optimize the fragmentor voltage and collision energy for each transition to maximize signal intensity.
Data Interpretation and Reporting
For all methods, quantification is based on a calibration curve constructed by plotting the peak area of the analyte against the corresponding concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from the linear regression equation of the calibration curve. All results should be reported with appropriate units and an indication of the uncertainty of the measurement. The validation summary report should include all the parameters outlined in the ICH Q2(R1) guidelines.[1][2][3][4]
Conclusion
The analytical methods presented provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control, the validated HPLC-UV method is often sufficient. For trace-level analysis or in the presence of interfering substances, the LC-MS/MS method offers superior performance. The GC-MS method, while requiring a derivatization step, provides an alternative and orthogonal technique for confirmation of results.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scienceready.com.au [scienceready.com.au]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Large-Scale Synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. Its structural motif is present in a number of commercial products, making its efficient and scalable synthesis a topic of significant interest. This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and optimized protocol. The presented methodology is designed to be self-validating, with in-depth explanations for experimental choices to ensure both scientific integrity and practical applicability.
Synthetic Strategy Overview
The most viable and scalable synthetic route to this compound proceeds through a three-step sequence starting from commercially available reagents. This strategy is advantageous due to its cost-effectiveness, relatively mild reaction conditions, and the avoidance of highly toxic or difficult-to-handle reagents in the core steps.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Protocols and Experimental Insights
PART 1: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate (Intermediate 1)
Reaction Scheme:
Protocol:
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 20 L of absolute ethanol.
-
Reagent Addition: Add 5.0 kg (29.4 mol) of diethyl butynedioate to the reactor. Begin stirring to ensure homogeneity.
-
Methylhydrazine Addition: Slowly add 1.35 kg (29.4 mol) of methylhydrazine via the dropping funnel over a period of 1-2 hours. An exothermic reaction will be observed. Maintain the internal temperature below 40°C by controlling the addition rate and using the reactor jacket for cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol by approximately half under reduced pressure. c. Cool the concentrated solution to 0-5°C in an ice bath. The product will precipitate as a solid. d. Isolate the solid by filtration and wash the filter cake with 5 L of cold ethanol. e. Dry the solid under vacuum at 50°C to a constant weight.
Expected Yield: 4.5 - 4.8 kg (85-90% yield) of a white to off-white solid.
PART 2: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (Intermediate 2)
Reaction Scheme:
Protocol:
-
Reactor Setup: In a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a powder addition funnel, charge 25 L of acetonitrile.
-
Reagent Addition: Add 4.5 kg (24.4 mol) of ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate to the reactor and stir to dissolve.
-
Brominating Agent Addition: Carefully add 8.4 kg (29.3 mol) of phosphorus oxybromide (POBr₃) in portions through the powder addition funnel over 1 hour. The reaction is exothermic. Maintain the internal temperature below 50°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the reaction mixture into a separate 200 L reactor containing 100 L of crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed with caution. c. The product will precipitate as a solid. Stir the slurry for 1 hour. d. Isolate the solid by filtration and wash the filter cake with 20 L of water until the filtrate is neutral. e. Dry the solid under vacuum at 60°C to a constant weight.
Expected Yield: 5.5 - 5.8 kg (85-90% yield) of a pale yellow solid.
PART 3: Synthesis of this compound (Final Product)
Reaction Scheme:
Protocol:
-
Reactor Setup: In a 100 L jacketed glass reactor, add 5.5 kg (22.1 mol) of ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.
-
Solvent and Base Addition: Add 30 L of methanol and 30 L of water to the reactor. Stir to form a suspension.
-
Hydrolysis: Add a solution of 2.65 kg (66.3 mol) of sodium hydroxide in 10 L of water to the suspension.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction is typically complete when the solid dissolves, forming a clear solution.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting ester.
-
Work-up: a. Remove the methanol under reduced pressure. b. Cool the remaining aqueous solution to 0-5°C in an ice bath. c. Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid (approximately 6 L). The final product will precipitate as a white solid. d. Stir the slurry at 0-5°C for 1 hour to ensure complete precipitation. e. Isolate the solid by filtration and wash the filter cake with 10 L of cold water. f. Dry the solid under vacuum at 70°C to a constant weight.
Expected Yield: 4.5 - 4.7 kg (93-97% yield) of a white crystalline solid.
Data Presentation
| Parameter | Intermediate 1 | Intermediate 2 | Final Product |
| IUPAC Name | Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate | Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate | This compound |
| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₉BrN₂O₂ | C₅H₅BrN₂O₂ |
| Molecular Weight | 186.17 g/mol | 249.06 g/mol | 205.01 g/mol |
| Appearance | White to off-white solid | Pale yellow solid | White crystalline solid |
| Purity (by HPLC) | >98% | >98% | >99% |
Characterization Data
This compound:
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.8 (s, 1H, COOH), 7.25 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 161.2, 142.1, 128.9, 112.5, 38.7.
-
Mass Spectrometry (ESI-): m/z 203.9 [M-H]⁻.
Safety and Handling
All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Methylhydrazine: Highly toxic, corrosive, and a suspected carcinogen.[1][2][6] Handle with extreme caution.
-
Diethyl Butynedioate: Corrosive and a lachrymator.[7][8] Avoid inhalation and contact with skin and eyes.
-
Phosphorus Oxybromide: Corrosive and reacts violently with water.[3][4][5] Handle in a dry environment and wear appropriate protective gear.
-
Concentrated Hydrochloric Acid: Highly corrosive. Handle with care.
Conclusion
The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this compound. By understanding the rationale behind each experimental step and adhering to the safety precautions, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. nj.gov [nj.gov]
- 3. prochemonline.com [prochemonline.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Diethyl 2-butynedioate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Diethyl acetylenedicarboxylate | C8H10O4 | CID 69803 - PubChem [pubchem.ncbi.nlm.nih.gov]
use of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in kinase inhibitor synthesis
An In-Depth Guide to the Application of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases, a vast family of enzymes that regulate nearly all aspects of cellular life, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] Their dysregulation is a hallmark of numerous cancers, making the development of small molecule kinase inhibitors (PKIs) a central focus of therapeutic research.[2][3] Within the medicinal chemist's toolkit, the pyrazole ring has emerged as a "privileged scaffold."[1] This is due to its synthetic accessibility and its remarkable ability to mimic the adenine moiety of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][4] This foundational interaction provides a robust anchor for building highly potent and selective inhibitors.
Of the 74 small molecule PKIs approved by the US FDA, eight feature a pyrazole ring, including notable drugs like Crizotinib, Encorafenib, and Ruxolitinib, highlighting the clinical significance of this scaffold.[2][3][5] this compound is a particularly strategic building block for constructing these complex molecules. Its bifunctional nature—a bromine atom ripe for carbon-carbon bond formation and a carboxylic acid ready for amide coupling—offers a divergent synthetic approach to rapidly generate diverse libraries of potential kinase inhibitors. This guide provides a detailed exploration of its application, complete with field-proven protocols and the scientific rationale behind them.
Core Rationale: The Strategic Advantage of this compound
The utility of this specific building block lies in the strategic placement of its functional groups, which allows for systematic exploration of the chemical space within a kinase's active site.
-
The Pyrazole Core as a Hinge-Binder: The two adjacent nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors. This allows them to form at least two key hydrogen bonds with the backbone amide residues of the kinase hinge region, the flexible segment connecting the N- and C-terminal lobes of the kinase.[4] This interaction is a cornerstone of ATP-competitive inhibition.
-
The C5-Carboxylic Acid for Amide Scaffolding: The carboxylic acid at the 5-position serves as a primary connection point. Through robust and well-understood amide coupling reactions, various chemical moieties can be introduced. These appended groups can extend into different sub-pockets of the active site to enhance selectivity, or they can be tailored to improve physicochemical properties like solubility and cell permeability, which are critical for drug development.[6][7]
-
The C3-Bromine for Potency and Selectivity: The bromine atom at the 3-position is a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This allows for the introduction of a wide array of aryl and heteroaryl substituents. These groups can be designed to occupy hydrophobic pockets, interact with specific residues outside the immediate hinge region, or even induce a specific conformation of the kinase (e.g., the "DFG-out" conformation targeted by Type II inhibitors), leading to significant gains in both potency and selectivity.
-
The N1-Methyl Group for Modulated Properties: The methyl group on the N1 nitrogen prevents the formation of regioisomers during synthesis and can favorably influence the molecule's pharmacokinetic profile. It can enhance metabolic stability by blocking a potential site of oxidation and improve membrane permeability by masking a polar N-H group.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
reaction conditions for esterification of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
An Application Guide for the Synthesis of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylate Esters
Introduction: The Significance of Pyrazole Esters in Modern Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets, making pyrazole derivatives integral to the development of novel drugs.[1][2] Esters of pyrazole carboxylic acids, such as those derived from 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, are particularly valuable as versatile intermediates. They serve as key building blocks for constructing more complex molecules, enabling researchers to fine-tune properties like solubility, bioavailability, and target affinity in the drug discovery process.[3]
This technical guide provides detailed protocols for the esterification of this compound, a common synthetic precursor. We will explore three robust methods, explaining the underlying chemical principles and providing step-by-step instructions to ensure reproducible and high-yielding results for researchers in synthetic chemistry and drug development.
Method 1: Classical Fischer-Speier Esterification
The Fischer-Speier esterification is a foundational method for converting carboxylic acids to esters by reaction with an alcohol under acidic catalysis.[4] This approach is cost-effective and suitable for large-scale synthesis, particularly with simple, unhindered alcohols.
Causality and Experimental Rationale
The reaction is an equilibrium process.[5][6] To achieve high conversion, the equilibrium must be shifted towards the product side. This is typically accomplished in one of two ways:
-
Using a Large Excess of the Alcohol: The alcohol often serves as both the reactant and the solvent, driving the reaction forward according to Le Châtelier's principle.[7][8]
-
Removal of Water: The water produced as a byproduct can be removed from the reaction mixture, for instance, by azeotropic distillation using a Dean-Stark apparatus, which pulls the equilibrium towards the ester.[4][9]
An acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[6][8]
Protocol: Synthesis of Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous methanol, which will act as both the reagent and solvent (20-50 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄) dropwise (0.1-0.2 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker containing ice-water.
-
Neutralization & Extraction: Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[9][10] Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine (saturated NaCl solution).[10] Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal & Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure ester.
Data Summary: Fischer Esterification
| Parameter | Condition | Rationale |
| Substrate | This compound | 1.0 eq |
| Reagent/Solvent | Anhydrous Methanol or Ethanol | Large excess drives equilibrium |
| Catalyst | Conc. H₂SO₄ or p-TsOH | 0.1 - 0.2 eq, activates carbonyl |
| Temperature | Reflux | Provides activation energy |
| Time | 4 - 16 hours | Varies based on substrate reactivity |
Method 2: Thionyl Chloride Mediated Esterification
For carboxylic acids that are sterically hindered or electronically deactivated, Fischer esterification can be slow or inefficient. A more potent method involves converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[11] This intermediate then rapidly reacts with an alcohol to form the ester.
Causality and Experimental Rationale
This is a two-step, one-pot process that is effectively irreversible, leading to high yields.[12]
-
Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[11] The formation of these gases helps drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate this step via the Vilsmeier-Haack mechanism.
-
Esterification: The highly electrophilic acyl chloride is then subjected to nucleophilic attack by the alcohol. The HCl generated in the first step can protonate the alcohol, but the acyl chloride is reactive enough to proceed. The reaction is typically very fast.[13]
Safety Note: Thionyl chloride is corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood using anhydrous solvents and glassware.
Protocol: Synthesis of Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a suitable anhydrous solvent like toluene or dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
SOCl₂ Addition: Cool the mixture in an ice bath (0 °C). Add thionyl chloride (1.2-2.0 eq) dropwise via a syringe.
-
Acyl Chloride Formation: Allow the mixture to warm to room temperature and then heat to reflux (40-80 °C depending on the solvent) for 1-3 hours until gas evolution ceases. Monitor by TLC (a more polar spot for the acid will disappear).
-
Solvent Removal: Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane). Cool to 0 °C and slowly add anhydrous ethanol (2.0-5.0 eq).
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Quench the reaction by carefully adding a saturated NaHCO₃ solution. Extract with an organic solvent, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography.
Data Summary: Thionyl Chloride Method
| Parameter | Condition | Rationale |
| Reagent (Step 1) | Thionyl Chloride (SOCl₂) | 1.2 - 2.0 eq, forms reactive acyl chloride |
| Catalyst (Step 1) | DMF | Catalytic, accelerates acyl chloride formation |
| Temperature (Step 1) | Reflux | Drives reaction to completion |
| Reagent (Step 2) | Anhydrous Alcohol | 2.0 - 5.0 eq, nucleophile for esterification |
| Temperature (Step 2) | 0 °C to Room Temp. | Controls the exothermic reaction |
| Time | 2 - 5 hours (total) | Typically faster than Fischer esterification |
Method 3: Steglich Esterification (DCC/DMAP Coupling)
For substrates that are sensitive to the harsh, acidic conditions of Fischer esterification or the high temperatures of the thionyl chloride method, the Steglich esterification offers a mild and highly effective alternative.[12][14]
Causality and Experimental Rationale
This method relies on a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[15]
-
Acid Activation: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14]
-
Catalysis by DMAP: DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form an N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack and does not rearrange to form undesired N-acylurea byproducts.[14]
-
Ester Formation: The alcohol attacks the N-acylpyridinium salt, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed, producing a dicyclohexylurea (DCU) byproduct, which is largely insoluble in common organic solvents and can be removed by filtration.[15]
This method is particularly advantageous for creating esters from sterically hindered alcohols, such as tert-butyl alcohol.[14][16]
Protocol: Synthesis of tert-Butyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), tert-butyl alcohol (1.5-3.0 eq), and DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[16]
-
DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Filtration: Once the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of the solvent.
-
Workup: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove any residual DMAP, followed by saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography on silica gel.
Data Summary: Steglich Esterification
| Parameter | Condition | Rationale |
| Coupling Agent | DCC (or EDC) | 1.1 eq, activates the carboxylic acid |
| Catalyst | DMAP | 0.1 - 0.2 eq, nucleophilic catalyst |
| Reagent | Alcohol | 1.5 - 3.0 eq |
| Solvent | Anhydrous CH₂Cl₂ or THF | Aprotic solvent prevents side reactions |
| Temperature | 0 °C to Room Temp. | Mild conditions preserve sensitive groups |
| Time | 3 - 12 hours | Dependent on substrate sterics |
Conclusion
The esterification of this compound can be successfully achieved through several reliable methods. The choice of protocol depends on the scale of the reaction, the nature of the alcohol, and the sensitivity of the substrate to acidic or thermal conditions.
-
Fischer Esterification is ideal for simple alcohols on a large scale.
-
The Thionyl Chloride method provides high yields for more challenging substrates but requires stringent handling of hazardous reagents.
-
Steglich Esterification is the preferred method for acid-sensitive molecules and sterically hindered alcohols, offering mild conditions and excellent yields.
By understanding the principles behind each method, researchers can select and optimize the appropriate conditions to synthesize the desired pyrazole ester intermediates for their specific research and development needs.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 13. echemi.com [echemi.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support guide for the synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Understanding the Primary Synthetic Pathway
The most prevalent and scalable method for preparing this compound is the saponification (base-mediated hydrolysis) of its corresponding ethyl or methyl ester. This two-stage process involves the initial conversion of the ester to a carboxylate salt, followed by an acidic workup to yield the final carboxylic acid.
Caption: General workflow for the hydrolysis of the ethyl ester precursor.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question: My overall yield is significantly lower than expected (<70%). What are the most common causes?
Answer: Low yield is typically traced back to one of three areas: incomplete reaction, product loss during workup, or unintended side reactions.
-
Incomplete Hydrolysis: The most frequent issue is the presence of unreacted starting ester. The saponification may have been too short, or the temperature might have been insufficient to drive the reaction to completion.
-
Product Loss During Workup: The carboxylic acid product has some solubility in water, especially if the pH is not sufficiently acidic. If the pH during precipitation is above 3, a significant amount of the product may remain in the aqueous phase as the carboxylate salt. Furthermore, excessive washing of the filtered product with water can also lead to yield loss.
-
Degradation/Side Reactions: While the pyrazole ring is generally stable, harsh conditions (e.g., excessively high temperatures for prolonged periods in strong base) could potentially lead to degradation. A more likely side reaction, if conditions are extreme, is decarboxylation, although this typically requires higher temperatures than standard reflux.[1][2]
Question: I see a spot on my TLC that corresponds to the starting ester, even after hours of reflux. How can I ensure the hydrolysis goes to completion?
Answer: To drive the reaction to completion, consider the following adjustments:
-
Increase Base Equivalents: Ensure you are using at least 1.1 to 1.5 molar equivalents of sodium hydroxide. This ensures there is enough base to react with the ester and overcome any acidic impurities.
-
Optimize Solvent System: A mixture of ethanol and water is commonly used. Increasing the proportion of water can sometimes accelerate the hydrolysis of the dissolved ester. A typical ratio is between 2:1 and 1:1 ethanol to 10% aqueous NaOH solution.[3]
-
Extend Reaction Time & Temperature: Monitor the reaction by TLC every hour. If the reaction stalls at room temperature, gradually increase the heat to reflux (approx. 80-90°C) and maintain it until the starting material spot is no longer visible.
Question: My final product is an off-white or brownish solid, not the expected white powder. What causes this discoloration and how can I fix it?
Answer: Discoloration often arises from trace impurities in the starting materials or minor degradation products formed during the reaction.
-
Source of Color: The impurities may be carried over from previous synthetic steps. Ensure your starting ethyl ester is of high purity.
-
Purification: The most effective way to remove color and improve purity is through recrystallization. Isopropanol has been reported as an effective solvent for this purpose.[4] Dissolve the crude product in a minimum amount of hot isopropanol, allow it to cool slowly to form crystals, and then filter. This process is excellent for rejecting more soluble colored impurities.
Question: During the acidic workup, my product oiled out instead of precipitating as a solid. Why did this happen?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often related to the rate of precipitation and the temperature.
-
Rapid pH Change: Adding the acid too quickly can cause a rapid, localized drop in pH, leading to non-crystalline, oily product formation.
-
Temperature: Ensure the solution is cooled in an ice bath before and during the acidification. Slow precipitation at a lower temperature promotes the formation of a crystalline solid.
-
Mitigation Strategy: If the product oils out, try gently warming the mixture until it redissolves, then allow it to cool much more slowly with gentle stirring. Seeding with a small crystal of pure product can also encourage proper crystallization.
Section 3: Frequently Asked Questions (FAQs)
What is the most critical parameter to control during the hydrolysis and workup?
The pH during the acidification step is arguably the most critical parameter for maximizing yield. You must ensure the pH is lowered to approximately 2.[4] This guarantees the complete protonation of the carboxylate salt to the less soluble carboxylic acid, maximizing its precipitation out of the aqueous solution. Always use a calibrated pH meter for this step rather than relying on pH paper, which can be inaccurate in the presence of organic solvents.
Are there alternative synthetic routes if the hydrolysis method is problematic?
Yes, though they are often more operationally complex. A common alternative is the direct carboxylation of a pyrazole precursor. For instance, 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine can be treated with a very strong base like lithium diisopropylamide (LDA) at cryogenic temperatures (-78 °C), followed by quenching the resulting anion with carbon dioxide gas.[5][6] However, this method requires strict anhydrous conditions and specialized equipment for handling low temperatures and pyrophoric reagents, making it less suitable for large-scale production compared to the robust hydrolysis pathway.
What is the best way to confirm the identity and purity of my final product?
A combination of techniques is recommended:
-
¹H NMR: This will confirm the structure, showing the characteristic methyl singlet (around 3.7-4.0 ppm), the pyrazole ring proton singlet (around 6.0-7.0 ppm), and the absence of the ethyl group signals from the starting material.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Section 4: Optimized Experimental Protocol
This protocol is designed to be a self-validating system for the hydrolysis of ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.
Materials:
-
Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Ethanol
-
Sodium Hydroxide (1.2 eq)
-
Deionized Water
-
2N Hydrochloric Acid
-
Isopropanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in ethanol (approx. 6 mL per gram of ester).
-
Base Addition: Separately, prepare a 10% w/v solution of sodium hydroxide (1.2 eq) in deionized water. Add this solution to the flask containing the ester.
-
Saponification: Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes). If the starting material is still present, heat the reaction mixture to reflux and maintain until the ester is fully consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: Transfer the remaining aqueous solution to a beaker and cool it in an ice-water bath with stirring. Slowly add 2N hydrochloric acid dropwise, monitoring the pH with a calibrated meter. Continue adding acid until the pH of the slurry is stable at ~2. A white precipitate will form.
-
Isolation: Stir the cold slurry for an additional 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Drying: Dry the product under vacuum to a constant weight. A yield of >90% is expected.
-
(Optional) Recrystallization: Dissolve the crude solid in a minimum amount of boiling isopropanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. Filter the purified crystals, wash with a small amount of cold isopropanol, and dry under vacuum.
Section 5: Key Parameters and Data Interpretation
Table 1: Influence of Key Reaction Parameters
| Parameter | Recommended Range | Impact on Yield and Purity |
| NaOH Equivalents | 1.1 - 1.5 eq | <1.1 eq: May result in incomplete reaction and lower yield. >1.5 eq: Generally unnecessary and can make pH adjustment more difficult. |
| Reaction Temperature | 25°C to 85°C | Higher temperatures accelerate the reaction but are often only needed if room temperature reaction stalls. |
| Workup pH | 1.5 - 2.5 | CRITICAL: A pH > 3 will lead to significant product loss into the aqueous filtrate. A pH < 1 is not harmful but unnecessary. |
| Workup Temperature | 0 - 5°C | Lower temperatures promote better crystal formation and minimize the solubility of the product, maximizing yield. |
Section 6: Visual Troubleshooting Logic
This flowchart provides a logical path for diagnosing and solving issues related to low yield.
Caption: A decision tree for troubleshooting low yield outcomes.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 6. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]
purification of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid from crude reaction mixture
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the fundamental principles behind each step, ensuring a robust and reproducible purification process.
Technical Support Center: Purification of this compound
This guide is structured to address the most common challenges encountered during the purification of this compound from a crude reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude reaction mixture?
A1: The profile of impurities is intrinsically linked to the synthetic route employed. However, common impurities for this class of compounds include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding ester precursor (e.g., methyl or ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate) if the final step is a hydrolysis.[1][2]
-
Side-Reaction Products: Synthesis of substituted pyrazoles can sometimes yield regioisomers or products from incomplete reactions.[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., acetonitrile, tetrahydrofuran) may be present.
-
Inorganic Salts: Salts formed during the reaction or pH adjustment steps (e.g., sodium sulfate, sodium chloride) are common.
A preliminary analysis by Thin Layer Chromatography (TLC) or a crude ¹H NMR spectrum can provide valuable clues about the nature and quantity of these impurities.
Q2: How do I select the optimal purification strategy for my crude product?
A2: The best strategy depends on the physical state of your crude product and the nature of the impurities identified in Q1. The following decision-making workflow provides a general guideline.
}
Troubleshooting Purification Protocols
Issue 1: Inefficient Removal of Neutral Impurities (e.g., Starting Ester)
Q: I performed a simple aqueous wash, but my product is still contaminated with a less polar impurity, likely the starting ester. How can I improve this separation?
A: A simple water wash is insufficient. You must exploit the acidic nature of your target compound using an acid-base extraction.[4][5] The carboxylic acid group can be deprotonated to form a water-soluble carboxylate salt, while the neutral ester impurity remains in the organic phase.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6]
-
Expert Insight: A weak base is crucial. Using a strong base like sodium hydroxide could potentially hydrolyze your starting ester impurity, complicating the purification.[4]
-
-
Separation: Gently shake the funnel, venting frequently to release CO₂ pressure. Allow the layers to separate completely. The aqueous layer now contains the sodium salt of your desired carboxylic acid.
-
Back-Extraction (Optional): To remove any trapped neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the pH is acidic (pH ~2), which can be confirmed with litmus paper.[7] Your product, this compound, will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry thoroughly.
}
Issue 2: Poor Recovery or Purity from Recrystallization
Q: My recrystallization attempt resulted in a low yield, or the product purity did not improve significantly. What went wrong?
A: The success of recrystallization hinges on the correct choice of solvent. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For solid carboxylic acids, a multi-solvent approach is often effective.[8]
Troubleshooting Recrystallization:
| Problem | Probable Cause | Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not saturated. | Boil off some solvent to increase concentration. If crystals still don't form, add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until turbidity persists, then heat to re-dissolve and cool slowly. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or impurities are depressing the melting point. | Use a lower-boiling point solvent. Try to remove more impurities via acid-base extraction or a charcoal treatment before recrystallization. |
| Low recovery of product. | The compound has significant solubility in the solvent even at low temperatures. | Ensure the solution is cooled thoroughly in an ice bath before filtration. Minimize the amount of cold solvent used to wash the crystals. Consider a different solvent system. |
| Purity does not improve. | The impurity has very similar solubility properties to the product. | A different purification technique, such as column chromatography, may be necessary.[6] Alternatively, try a different solvent for recrystallization. A related compound was successfully recrystallized from isopropanol.[1] |
Recommended Solvents to Screen:
-
Alcohols (Isopropanol, Ethanol, Methanol)
-
Water (as an anti-solvent)
-
Toluene
-
Acetonitrile
-
Ethyl Acetate / Hexane mixture
Issue 3: Streaking and Poor Separation in Column Chromatography
Q: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. How can I fix this?
A: This is a classic problem for acidic compounds on silica gel.[6] The acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol groups on the silica surface, leading to a mixture of states and causing tailing.[9]
Solution: Mobile Phase Modification
The most effective solution is to add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your mobile phase (eluent).[6]
-
Mechanism of Action: The added acid protonates the silica surface's silanol groups and ensures your carboxylic acid remains fully protonated. This minimizes strong ionic interactions, allowing the compound to move as a single, well-defined band, resulting in sharp spots on TLC and narrow peaks in column chromatography.
Protocol: Column Chromatography with Modified Eluent
-
Solvent System Selection: Use TLC to find a suitable eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rƒ value of ~0.2-0.4.
-
Mobile Phase Preparation: Prepare your chosen eluent and add 0.5-1% (v/v) of glacial acetic acid.
-
Column Packing: Pack the silica gel column using the modified eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the acid-modified eluent, collecting fractions and monitoring by TLC.
Alternative Strategies: If tailing persists, consider using a different stationary phase, such as reversed-phase silica (C18), where polar compounds elute earlier.[10][11]
Purity Assessment Guide
Confirming the purity of your final product is essential. A combination of analytical techniques provides the most comprehensive assessment.[][13][14]
| Analytical Technique | Purpose | Key Parameters to Check |
| ¹H and ¹³C NMR | Structural confirmation and detection of proton-bearing impurities. | Correct chemical shifts, integration values, and coupling constants. Absence of signals corresponding to starting materials or solvents. |
| HPLC | Quantitative purity assessment. | A single major peak for the product. Purity is often reported as >98% area percentage.[15] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the expected mass of C₅H₅BrN₂O₂ (204.96 g/mol ). |
| Melting Point | Indication of purity. | A sharp and narrow melting range. Impurities typically broaden and depress the melting point. |
Troubleshooting HPLC: Peak Tailing
Similar to column chromatography, peak tailing can occur in reversed-phase HPLC due to interactions with residual silanols on the column packing.[9]
-
Solution: Acidify the mobile phase. Using a buffer or adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the aqueous component of the mobile phase (e.g., water/acetonitrile) will ensure the carboxylic acid is protonated, leading to improved peak shape.[16]
References
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. methyl 3-bromo-1H-pyrazole-5-carboxylate 97% | CAS: 1328893-17-9 | AChemBlock [achemblock.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. vernier.com [vernier.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. hplc.eu [hplc.eu]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Review on the modern analytical advancements in impurities testing [aber.apacsci.com]
- 15. nbinno.com [nbinno.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Pyrazoles are a cornerstone of medicinal chemistry, and mastering their synthesis is key to accelerating discovery.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Knorr-type pyrazole synthesis?
A1: For the classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a good starting point is often room temperature (approx. 20-25°C) or slightly elevated temperatures up to 60°C, particularly in polar solvents like ethanol.[3][4] Many of these reactions are exothermic and proceed efficiently without aggressive heating. However, for less reactive substrates, heating to reflux (e.g., in ethanol, ~78°C, or propanol, ~97°C) is a common strategy to increase the reaction rate.[4][5]
Q2: How does temperature affect the regioselectivity of my pyrazole synthesis?
A2: Temperature is a critical factor in controlling which of two possible regioisomers is formed when using an unsymmetrical 1,3-dicarbonyl. Lower temperatures often favor the kinetically controlled product—the one that forms fastest. Higher temperatures can provide enough energy to overcome a higher activation barrier, leading to the more stable, thermodynamically controlled product.[6][7][8] For instance, some reactions yield an equimolar mixture of regioisomers at ambient temperature, but can be driven to high selectivity for one isomer under specific, often optimized, thermal conditions.[1]
Q3: Can running the reaction too hot be detrimental?
A3: Absolutely. Excessive heat can lead to several undesirable outcomes. It can cause the decomposition of sensitive starting materials or the final pyrazole product. More commonly, it leads to the formation of byproducts through undesired side reactions, which complicates purification and lowers the overall yield.[9] In some optimized procedures, it has been observed that increasing the temperature beyond a certain point (e.g., 60°C) leads to a decrease in yield.[3][10]
Q4: Should I heat my reaction from the start or add reagents at a lower temperature and then heat?
A4: For reactions that are potentially vigorous or exothermic, the best practice is to combine the reagents at a lower temperature (e.g., room temperature or in an ice bath) and then gradually heat the mixture to the target temperature. This allows for better control over the initial reaction rate, prevents dangerous exotherms, and can sometimes improve the selectivity and final yield.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: My reaction is extremely slow or shows no product formation at room temperature.
-
Question: I've mixed my 1,3-diketone and hydrazine in ethanol and have been stirring for hours with no product visible by TLC. What should I do?
-
Answer & Rationale:
-
Verify Reagent Purity: First, ensure your starting materials are pure and your hydrazine source (e.g., hydrazine hydrate) has not degraded.[9] Impurities can inhibit the reaction.
-
Introduce Catalysis: The Knorr synthesis is often catalyzed by a few drops of a weak acid like acetic acid.[4][11] This protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.
-
Initiate Incremental Heating: If the reaction is clean but slow, begin to gently heat the reaction mixture. Increase the temperature in controlled increments (e.g., to 40°C, then 60°C) while monitoring the progress by TLC. This follows the Arrhenius principle, where a higher temperature increases the rate of reaction. A common next step is to heat the reaction to reflux in the chosen solvent.[9]
-
Issue 2: My reaction is messy, showing multiple spots on TLC, and the yield of the desired pyrazole is low.
-
Question: I refluxed my starting materials in toluene and ended up with a complex mixture and only a 20% yield after chromatography. How can I improve this?
-
Answer & Rationale:
-
Lower the Temperature: High temperatures are a common cause of side-product formation. The additional thermal energy can activate alternative reaction pathways or cause decomposition. Repeat the reaction at a significantly lower temperature (e.g., start at room temperature or 50°C). A cleaner reaction at a slower rate is often preferable to a fast but messy one.
-
Consider Solvent Choice: The solvent's boiling point dictates the maximum temperature under reflux conditions. Switching from a high-boiling solvent like toluene (111°C) to a lower-boiling one like ethanol (78°C) or even running the reaction at room temperature in a solvent like N,N-dimethylacetamide (DMAc) can provide the necessary control.[12]
-
Investigate Kinetic vs. Thermodynamic Control: You may be forming a mixture of a desired (thermodynamic) product and an undesired (kinetic) byproduct. Running the reaction at a higher temperature for a longer time might allow the kinetic product to revert and convert to the more stable thermodynamic product. Conversely, if your desired product is the kinetic one, you must run the reaction at the lowest possible temperature for the shortest time needed to consume the starting material.[6][7]
-
Issue 3: I am getting a poor ratio of my desired regioisomer.
-
Question: My synthesis produces a 1:1 mixture of two regioisomers. I need to favor the formation of one over the other. How can temperature help?
-
Answer & Rationale:
-
Systematic Temperature Scouting: This is a classic optimization problem that requires a systematic approach. Set up a series of small-scale parallel reactions and run each at a different, precisely controlled temperature (e.g., 0°C, 25°C, 50°C, 80°C).
-
Analyze the Product Ratio: After a set time, analyze the regioisomeric ratio in each reaction using an appropriate method like ¹H NMR spectroscopy or HPLC. This will reveal the temperature at which the selectivity for your desired isomer is highest.
-
Understand the "Why": A lower temperature that favors one isomer suggests it is the kinetically preferred product. If a higher temperature favors the other, it is likely the thermodynamically more stable product.[6] This understanding is key to rational optimization. A recent study demonstrated a temperature-controlled divergent synthesis where different pyrazole products were obtained simply by tuning the reaction temperature.[13]
-
Experimental Protocol: Temperature Scouting for Pyrazole Synthesis
This protocol provides a general workflow for determining the optimal reaction temperature for the synthesis of a polysubstituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity/selectivity.
Methodology:
-
Preparation: In 5 separate, identical reaction vials equipped with stir bars, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: At room temperature, add the hydrazine derivative (1.0-1.1 eq) and an acid catalyst (e.g., 0.1 eq acetic acid) to each vial.
-
Temperature Control: Place each vial in a pre-equilibrated heating block or bath set to a different temperature (e.g., T1=25°C, T2=40°C, T3=60°C, T4=78°C (reflux), T5=95°C).
-
Monitoring: At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the consumption of starting materials and the formation of products and byproducts.
-
Workup & Analysis: Once the starting material is consumed in the fastest reaction (or after a set maximum time, e.g., 24h), quench all reactions, perform an appropriate workup, and isolate the crude product.
-
Evaluation: Determine the crude yield and purity for each reaction. If regioisomers are possible, determine the isomeric ratio by ¹H NMR or HPLC analysis.
Data Presentation: Example of Temperature Scouting Results
The following table summarizes hypothetical, yet realistic, data from a temperature scouting experiment for the synthesis of a pyrazole where two regioisomers (Iso-A and Iso-B) are possible.
| Temp (°C) | Time (h) | Conversion (%) | Yield (%) (Crude) | Purity (%) | Ratio (Iso-A : Iso-B) | Observations |
| 25 | 24 | 65 | 58 | 95 | 1 : 1.5 | Slow reaction, clean product mixture. |
| 40 | 12 | 90 | 85 | 92 | 1 : 2.5 | Good rate, improved selectivity. |
| 60 | 4 | >99 | 94 | 90 | 1 : 4.0 | Optimal balance of speed and selectivity. |
| 78 | 1.5 | >99 | 88 | 75 | 1 : 3.5 | Fast, but byproduct formation observed. |
| 95 | 1 | >99 | 75 | 60 | 1 : 3.0 | Very fast, significant decomposition. |
This data clearly indicates that 60°C is the optimal temperature for this specific transformation, maximizing yield and selectivity for Isomer B.
Visualization of Concepts
To better illustrate the decision-making process and underlying principles, the following diagrams are provided.
Troubleshooting Workflow for Temperature Optimization
This diagram outlines a logical sequence of steps when troubleshooting a pyrazole synthesis with suboptimal results.
Caption: A workflow for optimizing reaction temperature.
Kinetic vs. Thermodynamic Control
This energy profile diagram illustrates how temperature can dictate the product outcome in a reaction with two possible pathways.
Caption: Energy profile for kinetic vs. thermodynamic products.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Pyrazole synthesis [organic-chemistry.org]
- 13. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in solution
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. It addresses common stability issues encountered in solution, offering troubleshooting protocols and frequently asked questions to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Recommended storage temperatures are typically room temperature.[4] It is crucial to protect the compound from moisture, as this can initiate degradation pathways or affect weighing accuracy.[2]
Q2: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound in solution is primarily dictated by four factors:
-
pH: Pyrazole derivatives, especially those with carboxylic acid groups, can be susceptible to pH-dependent degradation.[5] Highly acidic or basic conditions can potentially catalyze hydrolysis or other reactions.
-
Solvent Choice: Protic solvents (e.g., water, methanol) can participate in hydrogen bonding and potential solvolysis reactions. Aprotic solvents are often preferred for stock solutions.
-
Exposure to Light and Oxygen: Like many heterocyclic compounds, extended exposure to UV light or atmospheric oxygen can initiate oxidative degradation.[5]
-
Temperature: Elevated temperatures will accelerate the rate of any potential degradation reaction. Therefore, solutions should be stored at low temperatures (e.g., 4°C or -20°C) for short-term and long-term storage, respectively.
Q3: What are the recommended solvents for preparing stock solutions?
Based on the properties of similar pyrazole compounds, polar aprotic solvents are generally the best choice for preparing concentrated stock solutions.
| Solvent | Suitability | Rationale & Considerations |
| DMSO, DMF | Excellent (Recommended) | High solubilizing power for many polar organic molecules. Aprotic nature minimizes the risk of solvolysis. Use anhydrous grade to prevent water-mediated degradation. |
| Methanol, Ethanol | Good (for short-term use) | Good solubility is often observed. However, as protic solvents, they carry a higher risk of esterification over long-term storage, especially if acidic catalysts are present. |
| Acetonitrile | Moderate | Aprotic and less reactive than alcohols, but may have lower solubilizing power for this compound. |
| Aqueous Buffers | Use with Caution | Solubility is highly pH-dependent. Prepare fresh and use immediately. Stability in aqueous solutions over time is not guaranteed and should be experimentally verified. |
Note: The solubility of a related compound, 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is listed as slight in DMSO and Methanol.[6] Users should determine the optimal concentration for their specific application.
Q4: What are the potential chemical degradation pathways for this molecule?
While specific degradation studies on this exact molecule are not widely published, we can infer potential pathways based on the functional groups present and general pyrazole chemistry.[5]
-
Decarboxylation: Under heat or certain catalytic conditions, the carboxylic acid group could be lost as CO2. This is a common reaction for carboxylic acids, particularly heterocyclic ones.
-
Oxidation: The pyrazole ring can be susceptible to oxidation, especially when exposed to atmospheric oxygen, light, or trace metal impurities.[5] This can lead to ring-opening or the formation of N-oxides.
-
Hydrolysis of the Bromo-group: Although generally stable, the carbon-bromine bond could undergo nucleophilic substitution (hydrolysis) to a hydroxyl group under harsh pH conditions or prolonged exposure to aqueous media.
Troubleshooting Guide: Solution Instability
This section addresses specific problems you may encounter during your experiments.
Problem: My stock solution has developed a yellow or brown tint.
-
Probable Cause: This is a classic indicator of oxidative degradation or the formation of minor, highly conjugated impurities. Oxidation can be initiated by exposure to air (oxygen) or light.[5]
-
Solution Workflow:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to prevent further photodegradation.
-
Inert Atmosphere: When preparing fresh solutions, particularly for long-term storage, consider degassing the solvent by sparging with nitrogen or argon gas before dissolving the compound. Store the vial under an inert atmosphere.
-
Purity Check: Analyze the discolored solution by HPLC-UV or LC-MS to confirm the presence of new impurity peaks compared to a freshly prepared standard.
-
Discard if Necessary: If significant degradation is observed (e.g., >5% impurity), it is best to discard the solution and prepare a fresh stock, implementing the preventative measures above.
-
Problem: I am observing inconsistent results in my biological or chemical assays.
-
Probable Cause: If your positive controls are consistent, the issue may be the degradation of your test compound. An unstable stock solution, where the active concentration decreases over time, is a frequent cause of poor experimental reproducibility.
-
Troubleshooting Decision Path:
Caption: Workflow for diagnosing inconsistent experimental results.
Problem: My LC-MS analysis shows new peaks that are not present in the solid starting material.
-
Probable Cause: You are likely observing degradation products formed in solution. Identifying these can help diagnose the degradation pathway.
-
Solution & Analysis:
-
Characterize Peaks: Examine the mass-to-charge ratio (m/z) of the new peaks.
-
A loss of 44 Da from the parent mass (205.01 g/mol ) would strongly suggest decarboxylation .
-
A gain of 16 Da would suggest oxidation (addition of an oxygen atom).
-
A replacement of Bromine (79/81 Da) with a hydroxyl group (17 Da) would result in a net loss of ~63 Da, suggesting hydrolysis .
-
-
Review Solution Preparation: Correlate the likely degradation product with your solvent and buffer conditions. For example, if you see evidence of hydrolysis, your aqueous buffer may be too harsh or the solution may have been stored for too long.
-
Perform a Forced Degradation Study: To confirm your hypothesis, you can perform a simple forced degradation study as outlined in the protocol below. This involves intentionally exposing the compound to harsh conditions (acid, base, peroxide) to see if it generates the same unknown peaks.
Caption: Potential degradation pathways of the parent compound.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stable Stock Solutions
This protocol minimizes the risk of degradation during solution preparation and storage.
-
Pre-analysis: Before opening, allow the container of solid this compound to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the solid.
-
Solvent Selection: Use anhydrous-grade dimethyl sulfoxide (DMSO) for the primary stock solution.
-
Weighing: Accurately weigh the required amount of solid in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM). Cap the vial tightly and vortex or sonicate briefly until fully dissolved.
-
Inert Gas Overlay (Optional but Recommended): For maximum stability, gently flush the headspace of the vial with an inert gas like argon or nitrogen before final sealing.
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in properly labeled cryovials or amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Storage:
-
Short-term (1-2 weeks): Store aliquots at 4°C, protected from light.
-
Long-term (>2 weeks): Store aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Method for Assessing Solution Stability via HPLC
This method allows you to empirically determine the stability of the compound in your specific experimental buffer or solvent system.
-
Materials:
-
This compound
-
Your chosen solvent or buffer system
-
HPLC system with a UV detector (a C18 column is a good starting point)
-
-
Procedure:
-
Prepare a solution of the compound in your desired solvent/buffer at the final experimental concentration.
-
Time Zero (t=0) Analysis: Immediately after preparation, inject an aliquot onto the HPLC system. Develop a suitable gradient method to achieve good separation and peak shape for the parent compound. Record the retention time and peak area. This is your baseline.
-
Incubation: Store the solution under your intended experimental conditions (e.g., 37°C in an incubator, or room temperature on the benchtop, protected from light).
-
Time Point Analysis: At set intervals (e.g., 2, 4, 8, 24, 48 hours), inject another aliquot from the stored solution onto the HPLC using the identical method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.
-
Monitor the chromatogram for the appearance and growth of new peaks, which represent degradation products.
-
Define an acceptable stability limit for your assay (e.g., <5% degradation). This will determine how far in advance you can prepare your working solutions.
-
-
References
common impurities in commercial 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 173841-05-9). This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot experiments involving this versatile building block. Drawing upon established synthetic routes and analytical principles, this document provides in-depth, field-proven insights to ensure the integrity and success of your research.
I. Understanding the Impurity Profile: A Proactive Approach
The purity of this compound is paramount for reproducible and reliable downstream applications. Impurities can arise from the synthetic pathway, degradation, or improper storage. A foundational understanding of the common synthesis routes is crucial for anticipating potential impurities.
A prevalent synthetic strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine, followed by bromination and subsequent functional group manipulations. This process, while effective, can introduce several classes of impurities.
Diagram: Synthetic Pathway and Origin of Impurities
Caption: Synthetic pathway and common impurity origins.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter, linking them to likely impurities and providing actionable solutions.
Q1: My downstream reaction is yielding an unexpected isomer. What could be the cause?
A: The most probable cause is the presence of a regioisomeric impurity in your starting material, specifically 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid .
-
Causality: The synthesis of the pyrazole core often involves the reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl precursor.[1] This reaction can lack complete regioselectivity, leading to the formation of both the desired 1,5-disubstituted pyrazole and the isomeric 1,3-disubstituted pyrazole.[2][3] These isomers can be difficult to separate due to their similar physical properties.
-
Troubleshooting:
-
Confirm the presence of the isomer: Utilize high-resolution analytical techniques such as ¹H and ¹³C NMR. The chemical shifts of the pyrazole ring proton and the surrounding carbons will differ significantly between the two isomers. 2D NMR techniques like HMBC can definitively establish the connectivity.
-
Purification: If the isomeric impurity is present at an unacceptable level, consider re-purification of the starting material. Preparative HPLC is often effective for separating such isomers.
-
Source a higher purity grade: Contact your supplier to obtain a certificate of analysis and inquire about the isomeric purity of their product.
-
Q2: I'm observing a lower than expected yield in my amide coupling reaction, and my starting material seems to be degrading. Why is this happening?
A: This issue could be due to the presence of the decarboxylated impurity, 3-bromo-1-methyl-1H-pyrazole , or instability of your material under the reaction conditions.
-
Causality: Pyrazole carboxylic acids can undergo decarboxylation (loss of CO₂) when subjected to high temperatures or strong acidic or basic conditions.[4][5] If your commercial material was exposed to harsh conditions during its synthesis or purification, this impurity may be present. Alternatively, your own reaction conditions might be promoting decarboxylation.
-
Troubleshooting:
-
Analyze for the decarboxylated species: Use LC-MS to look for a compound with a molecular weight corresponding to the loss of a carboxylic acid group (M-44 Da).
-
Optimize reaction conditions: If you suspect your conditions are causing decarboxylation, try running the reaction at a lower temperature or using milder coupling reagents and bases.
-
Storage: Ensure your this compound is stored in a cool, dry place to prevent thermal degradation.
-
Q3: My HPLC analysis shows a small, early-eluting peak that I cannot identify. What might it be?
A: An early-eluting, polar peak could be residual methylhydrazine or other small, polar starting materials used in the synthesis.
-
Causality: Methylhydrazine is a common starting material for the formation of the N-methyl pyrazole ring.[1] If the purification process is not sufficiently rigorous, trace amounts can remain in the final product.
-
Troubleshooting:
-
Spiking experiment: To confirm the identity of the peak, perform a spiking experiment by adding a small amount of a methylhydrazine standard to your sample and observing if the peak area increases.
-
Alternative analytical technique: As hydrazines can be challenging to detect by UV-HPLC, consider using a technique like GC-MS after derivatization, or a more universal HPLC detector like a Charged Aerosol Detector (CAD).
-
Aqueous work-up: An additional aqueous wash of a solution of your material in an organic solvent can help remove highly polar impurities like residual hydrazines.
-
Q4: My elemental analysis results show a higher than expected bromine content. What is a possible explanation?
A: This suggests the presence of an over-brominated species , such as a di-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
-
Causality: During the bromination step of the synthesis, if the reaction is not carefully controlled, over-bromination can occur, leading to the introduction of a second bromine atom onto the pyrazole ring.
-
Troubleshooting:
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry (HRMS) to search for ions corresponding to the molecular weight of the di-brominated product. The isotopic pattern of two bromine atoms will be highly characteristic.
-
Review the synthesis of your material: If you synthesized the material in-house, revisit the stoichiometry of the brominating agent used.
-
Chromatographic Separation: These more non-polar impurities can often be separated by reverse-phase HPLC.
-
III. Analytical Protocols for Impurity Profiling
To ensure the quality of your this compound, a robust analytical workflow is essential.
Diagram: Impurity Analysis Workflow
Caption: A typical workflow for impurity analysis.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity and detecting impurities. A reverse-phase method is generally suitable for this class of compounds.[6][7]
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for the parent compound and related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analytes from the reverse-phase column. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection | UV at 254 nm and/or Mass Spectrometry (MS) | The pyrazole ring provides UV absorbance. MS detection is crucial for identifying unknown impurities by their mass-to-charge ratio. |
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes.
-
Injection: Inject 1-5 µL of the sample.
-
Data Analysis: Integrate all peaks and calculate the area percent purity. For unknown peaks, examine the mass spectrum to propose potential structures.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for the definitive structural elucidation of the main component and for identifying and quantifying isomeric impurities.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO-d₆ or CDCl₃ | Good solubility for the carboxylic acid. The acidic proton will be observable in DMSO-d₆. |
| Experiments | ¹H, ¹³C, COSY, HSQC, HMBC | A full suite of 2D NMR experiments is recommended for unambiguous assignment of all protons and carbons, which is critical for distinguishing isomers. |
Expected ¹H NMR Chemical Shifts (Illustrative):
-
N-CH₃: A singlet typically between 3.8-4.2 ppm.
-
Pyrazole Ring H: A singlet around 6.5-7.5 ppm. The exact shift is highly dependent on the substitution pattern and is a key diagnostic for identifying isomers.
-
-COOH: A broad singlet, often >10 ppm in DMSO-d₆.
Procedure for Isomer Identification:
-
Acquire high-quality ¹H and ¹³C spectra.
-
In the HMBC spectrum, look for a correlation between the N-methyl protons and the pyrazole ring carbons.
-
For This compound , the N-methyl protons should show a correlation to the C5 (attached to the carboxylic acid) and C2 carbons of the pyrazole ring.
-
For the isomeric 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid , the N-methyl protons would correlate to the C5 (attached to the bromine) and C2 carbons. This difference in long-range coupling provides a definitive structural assignment.
-
IV. References
-
CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents. --INVALID-LINK--
-
Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. --INVALID-LINK--
-
Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. --INVALID-LINK--
-
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid - Smolecule. --INVALID-LINK--
-
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies. --INVALID-LINK--
-
Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ - ResearchGate. --INVALID-LINK--
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. --INVALID-LINK--
-
improving reaction yield of methyl pyrazole synthesis - Benchchem. --INVALID-LINK--
-
WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. --INVALID-LINK--
-
3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method - DOI. --INVALID-LINK--
-
methyl 3-bromo-1H-pyrazole-5-carboxylate 97% | CAS - Advanced ChemBlocks. --INVALID-LINK--
-
5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 - PubChem. --INVALID-LINK--
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis - ACS Publications. --INVALID-LINK--
-
Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. --INVALID-LINK--
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. --INVALID-LINK--
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchGate. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | SIELC Technologies [sielc.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for cross-coupling reactions involving 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization for this specific substrate.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when performing cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
A common challenge in cross-coupling reactions is a low or complete lack of product formation. This can often be attributed to the reactivity of the starting material and the specific catalyst system employed. The presence of the carboxylic acid group on the pyrazole ring can introduce additional complexities.
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and its corresponding ligand is paramount. For heteroaromatic bromides, especially those with potentially coordinating groups like a carboxylic acid, standard catalysts may not be sufficient.
-
Recommendation: Employ catalyst systems known for their high activity with heteroaryl halides. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step, which can be rate-limiting.[1][2] Consider screening a panel of catalysts and ligands. A good starting point for Suzuki-Miyaura coupling would be palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands like SPhos or XPhos.[2] For Heck reactions, phosphine-free catalyst systems or those with N-heterocyclic carbene (NHC) ligands can be effective.[3]
-
-
Base Selection: The choice of base is critical and can influence catalyst activity and substrate stability.
-
Recommendation: For Suzuki-Miyaura reactions, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used.[4][5] It's important to use a sufficient excess of the base to neutralize the carboxylic acid proton in addition to its role in the catalytic cycle.
-
-
Solvent System: The solvent plays a crucial role in solubility and reaction kinetics.
-
Recommendation: A mixture of an organic solvent and water is often beneficial for Suzuki-Miyaura reactions to facilitate the dissolution of both the organic substrate and the inorganic base.[6][7] Common solvent systems include dioxane/water, toluene/water, or THF/water.[2][8] For Heck reactions, polar aprotic solvents like DMF or DMAc are often employed.[9]
-
-
Reaction Temperature: Inadequate temperature can lead to slow or stalled reactions.
Issue 2: Catalyst Deactivation and/or Debromination
Catalyst deactivation can lead to incomplete conversion, while debromination of the starting material results in an undesired side product.
Potential Causes & Solutions:
-
Coordination to Carboxylic Acid: The carboxylate group, formed under basic conditions, can coordinate to the palladium center and potentially deactivate the catalyst.[12]
-
Recommendation: Using a more sterically hindered ligand can sometimes mitigate this issue by preventing strong coordination of the carboxylate. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction and then hydrolyzing it post-coupling is a common and effective strategy.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium(II) species and promote side reactions like the homocoupling of boronic acids.[7]
-
Recommendation: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.
-
-
Ligand Degradation: Some phosphine ligands can be prone to oxidation or other degradation pathways at high temperatures.
Issue 3: Formation of Side Products (e.g., Homocoupling, Decarboxylation)
The formation of undesired side products can complicate purification and reduce the yield of the desired product.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acids: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[7]
-
Recommendation: Rigorous degassing of the reaction mixture and the use of a pre-catalyst or ensuring complete reduction of a Pd(II) source to Pd(0) can minimize homocoupling.
-
-
Decarboxylation: While less common under typical cross-coupling conditions, decarboxylation of the pyrazole-5-carboxylic acid can occur, particularly at very high temperatures or in the presence of certain metals.[14][15][16]
-
Recommendation: If decarboxylation is observed, screening for milder reaction conditions (lower temperature, different base) is advised. Protecting the carboxylic acid as an ester is also a viable solution.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst and condition selection for cross-coupling reactions with this compound.
Q1: Which type of cross-coupling reaction is most suitable for this substrate?
A1: The Suzuki-Miyaura, Heck, and Sonogashira reactions are all viable options for the functionalization of this compound. The choice depends on the desired final product.
-
Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds, coupling with aryl or heteroaryl boronic acids/esters.[5][11]
-
Heck Reaction: Used for coupling with alkenes to form substituted alkenes.[3][10]
-
Sonogashira Coupling: Suitable for coupling with terminal alkynes to introduce an alkynyl group.[17][18]
Q2: What is the best general-purpose palladium catalyst to start with for a Suzuki-Miyaura coupling?
A2: A good starting point is often a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[2][19] PdCl₂(dppf) is another commonly used and effective catalyst for Suzuki reactions involving heteroaryl halides.[4][5]
Q3: How does the carboxylic acid group affect the reaction? Should I protect it?
A3: The carboxylic acid can influence the reaction in several ways:
-
It requires an additional equivalent of base for neutralization.
-
The resulting carboxylate can coordinate to the palladium catalyst, potentially inhibiting its activity.[12]
-
It can affect the solubility of the starting material.
Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a highly recommended strategy to avoid these potential complications. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.
Q4: Can I use microwave heating for these reactions?
A4: Yes, microwave-assisted synthesis can be highly effective for these cross-coupling reactions.[11] It can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.
Q5: What are the key parameters to screen when optimizing the reaction?
A5: When optimizing a cross-coupling reaction, a systematic approach is recommended. The key parameters to screen include:
-
Catalyst/Ligand combination: This is often the most critical factor.
-
Base: The type and amount of base can have a significant impact.
-
Solvent: The choice of solvent affects solubility and reaction kinetics.
-
Temperature: Finding the optimal temperature is crucial for balancing reaction rate and stability.
-
Concentration: The concentration of the reactants can also influence the outcome.
III. Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 3 equivalents)
-
Solvent (e.g., Dioxane/H₂O, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent System | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | A robust system for many heteroaryl halides.[2] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | Effective for sterically hindered substrates.[2][20] |
| PdCl₂(dppf) | (none) | Cs₂CO₃ | DME | 80-90 | A widely used and reliable catalyst.[2][4][5] |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | A classic catalyst, may be less effective for challenging substrates. |
IV. Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Decision Workflow for Catalyst Selection
Caption: A decision-making workflow for selecting a catalyst system.
V. References
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Retrieved from --INVALID-LINK--
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. --INVALID-LINK--
-
Semantic Scholar. (n.d.). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from --INVALID-LINK--
-
Barancelli, D. A., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(7), 12937-12951. --INVALID-LINK--
-
MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Heck reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications. Retrieved from --INVALID-LINK--
-
ACS Publications. (2022). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. Organic Letters. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. Retrieved from --INVALID-LINK--
-
Reddit. (2019). Do carboxylic acids interfere with Suzukis? Retrieved from --INVALID-LINK--
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from --INVALID-LINK--
-
ACS Publications. (2020). Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones. ACS Omega. Retrieved from --INVALID-LINK--
-
International Journal of Trend in Scientific Research and Development. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. IJTSRD, 4(5), 1145-1148.
-
Royal Society of Chemistry. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Beilstein Journal of Organic Chemistry, 17, 65-73. --INVALID-LINK--
-
ResearchGate. (n.d.). Bromination of pyrazole-3(5)-carboxylic acid. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2013). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 18(1), 17-29. --INVALID-LINK--
-
Royal Society of Chemistry. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Retrieved from --INVALID-LINK--
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Sonogashira coupling method to synthesize thieno[2,3-c]pyrazoles 208a,b. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. Retrieved from --INVALID-LINK--
-
u:cris-Portal. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with Chloropyrazoles. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. Organic Letters. Retrieved from --INVALID-LINK--
-
Reddit. (2022). Struggling with Suzuki Reaction. Retrieved from --INVALID-LINK--
-
Zeitschrift für Naturforschung. (2007). Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B, 62(4), 531-537. --INVALID-LINK--
-
ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from --INVALID-LINK--
-
MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6882-6935. --INVALID-LINK--
-
Beilstein Journals. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 19, 1668-1704. --INVALID-LINK--
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to.... Retrieved from --INVALID-LINK--
-
MDPI. (2022). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 27(23), 8527. --INVALID-LINK--
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up of 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides practical advice, troubleshooting strategies, and frequently asked questions (FAQs) to address the challenges encountered during the scale-up synthesis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guide
Issue 1: Low Yield and Purity During Bromination Step
Question: We are experiencing inconsistent yields and observing multiple impurities, including di-brominated and unreacted starting material, during the bromination of 1-methyl-1H-pyrazole-5-carboxylic acid on a larger scale. How can we improve the selectivity and yield?
Answer:
The bromination of the pyrazole ring is an electrophilic substitution reaction.[1] On a larger scale, localized concentration and temperature gradients can lead to over-bromination or incomplete reaction.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Poor Temperature Control | Inefficient heat dissipation in large reactors can cause localized "hot spots," promoting side reactions. Implement a phased cooling system and ensure the reactor has adequate cooling capacity. Lowering the reaction temperature may also improve selectivity.[2] |
| Inefficient Mixing | Inadequate mixing leads to poor reaction homogeneity, causing localized areas of high reactant concentration.[3] Optimize the stirrer design and speed to ensure uniform distribution of the brominating agent. |
| Choice of Brominating Agent | N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, which can help reduce the formation of di-brominated byproducts.[4] |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the brominating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will increase the likelihood of di-bromination. |
Experimental Protocol: Selective Bromination using NBS
-
In a suitable reactor, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid in a solvent like dimethylformamide (DMF).
-
Cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N-bromosuccinimide (NBS) in small portions over an extended period to maintain the temperature at 0 °C.[4]
-
Monitor the reaction progress by HPLC or TLC until completion.
-
Upon completion, quench the reaction with a suitable reagent and proceed with workup and purification.
Diagram: Synthetic Pathway
Caption: Synthetic route to this compound.
Issue 2: Challenges in the Carboxylation Step
Question: We are struggling with the carboxylation of 3-bromo-1-methyl-1H-pyrazole. The use of strong bases like n-butyllithium (n-BuLi) at low temperatures is proving difficult to manage on a large scale. Are there alternative, more scalable methods?
Answer:
Carboxylation via lithiation followed by quenching with carbon dioxide is a common method but presents significant challenges on a large scale due to the use of pyrophoric reagents and cryogenic temperatures.[5]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting & Optimization |
| Harsh Reaction Conditions | The use of n-BuLi at -78°C is not ideal for large-scale production due to safety and equipment constraints.[5] |
| Alternative Carboxylation Methods | Consider alternative methods such as oxidation of a pre-installed functional group (e.g., a methyl group) to a carboxylic acid. This can be achieved using oxidizing agents like potassium permanganate.[5] |
| Grignard Reaction | Formation of a Grignard reagent from the corresponding bromo-pyrazole followed by reaction with carbon dioxide can be an alternative, although careful control of reaction conditions is still necessary. |
Experimental Protocol: Oxidation of a Methyl Group
-
Synthesize the precursor, 3-bromo-1,5-dimethyl-1H-pyrazole.
-
Dissolve the precursor in a suitable solvent (e.g., aqueous pyridine).
-
Heat the solution and add an oxidizing agent, such as potassium permanganate, portion-wise.
-
Maintain the reaction at an elevated temperature and monitor for completion.
-
After completion, perform a workup to isolate the carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns revolve around:
-
Handling of Bromine: Elemental bromine is highly corrosive and toxic. Using a safer alternative like NBS is recommended.
-
Exothermic Reactions: Both bromination and carboxylation can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaway.[2]
-
Use of Pyrophoric Reagents: If using organolithium reagents for carboxylation, strict anhydrous conditions and careful handling procedures are necessary to mitigate fire hazards.
-
Pressure Build-up: Some reactions may evolve gas, leading to pressure build-up in a closed reactor. Ensure adequate venting and pressure relief systems are in place.[6]
Q2: How can we effectively purify the final product on a large scale?
A2:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A thorough solvent screen is necessary to identify a solvent system that provides good recovery and high purity.
-
Column Chromatography: While effective at the lab scale, it can be costly and time-consuming to scale up. It is typically reserved for instances where recrystallization is not feasible.[2]
-
Extraction: An acidic or basic wash during the workup can help remove impurities with different acid-base properties.
Q3: What are the common impurities we should look for, and how can they be minimized?
A3: Common impurities may include:
-
Di-brominated pyrazole: This can be minimized by controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature.
-
Unreacted starting material: Ensure sufficient reaction time and temperature to drive the reaction to completion.
-
Regioisomers: The formation of regioisomers is a common issue in pyrazole synthesis.[2] Careful selection of the synthetic route and optimization of reaction conditions can improve regioselectivity.
Diagram: Potential Impurity Formation
Caption: Potential impurity pathways in the bromination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 6. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Topic: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid vs. Other Pyrazole Isomers
An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the pyrazole scaffold is recognized as a "privileged structure," forming the core of numerous pharmacologically active compounds.[1][2] The strategic placement of substituents on this five-membered aromatic heterocycle can dramatically alter its physicochemical properties and biological interactions. This guide offers a detailed comparative analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and its constitutional isomers, providing the technical insights and experimental data necessary for informed decision-making in drug design and chemical synthesis.
The Isomeric Landscape: More Than Just a Structural Shuffle
Positional isomerism in substituted pyrazoles is a critical design parameter. A minor shift in a substituent's location on the pyrazole ring can profoundly impact a molecule's hydrogen bonding capacity, lipophilicity (LogP), acidity (pKa), metabolic stability, and ultimately, its affinity and selectivity for a biological target.[3][4] Understanding the distinct characteristics of each isomer is therefore not an academic exercise, but a fundamental prerequisite for rational drug development. This guide will dissect the synthesis, properties, and reactivity of this compound against its key isomers to illuminate these crucial differences.
Synthesis: A Tale of Regioselectivity
The synthetic pathway to a specific pyrazole isomer dictates its accessibility, cost, and purity. The choice of starting materials and reaction conditions is paramount in controlling the regiochemical outcome of the substitution pattern.
Synthesis of this compound
A robust and common strategy for synthesizing this target molecule involves a multi-step sequence beginning with a cyclocondensation reaction, followed by electrophilic bromination and saponification. The causality behind this sequence ensures a high degree of regiocontrol.
Experimental Protocol:
-
Step 1: Pyrazole Ring Formation (Cyclocondensation). Ethyl 2-chloroacetoacetate is reacted with methylhydrazine. The hydrazine preferentially attacks the more electrophilic ketone carbonyl, and subsequent cyclization and dehydration yield ethyl 1-methyl-5-hydroxy-1H-pyrazole-4-carboxylate.
-
Step 2: Halogenation. The hydroxyl group is converted to a bromide. A common method involves treatment with a brominating agent like phosphorus oxybromide (POBr₃).
-
Step 3: Saponification. The resulting ethyl ester is hydrolyzed to the carboxylic acid using a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution, followed by acidic workup to precipitate the final product.[5][6]
Caption: Synthetic workflow for this compound.
Synthesis of Key Isomers
Accessing isomers such as 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid or 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid necessitates distinct synthetic strategies. For instance, the synthesis of the 5-bromo-3-carboxylic acid isomer can be achieved by starting with diethyl butynedioate and methylhydrazine, which after several steps including bromination and hydrolysis, yields the desired product.[7] The synthesis of 4-bromo isomers often involves the direct bromination of a 3-methyl-pyrazole precursor followed by oxidation of the methyl group.[8] These divergent pathways underscore the importance of retrosynthetic analysis in obtaining the correct isomer.
Comparative Physicochemical Properties
Physicochemical properties are the bedrock upon which a drug's pharmacokinetic profile is built. Subtle isomeric changes can lead to significant variations in these critical parameters.
| Property | This compound | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| pKa (Carboxylic Acid) | ~2.8 - 3.5 | ~2.2 - 2.9 | ~2.5 - 3.2 |
| Calculated LogP | ~1.2 | ~1.1[9] | ~1.1 |
| Polar Surface Area (Ų) | 55.1 | 55.1[9] | 55.1 |
Data Interpretation & Causality:
-
pKa: The acidity of the carboxylic acid is modulated by the electronic environment of the pyrazole ring. The electron-withdrawing bromine atom increases acidity (lowers pKa) relative to an unsubstituted pyrazole carboxylic acid.[4] The 5-bromo isomer is predicted to be the most acidic due to the proximity of the bromine to the electron-donating N-methyl group, which enhances its electron-withdrawing character at the 3-position through resonance and inductive effects.
-
LogP: The calculated octanol-water partition coefficients (LogP) are very similar, suggesting that the position of the bromine atom on the N-methylated ring has a minimal impact on the overall lipophilicity of these isomers. All are moderately lipophilic.
-
Melting Point: While not tabulated due to sparse comparative data, the melting points of isomers can differ significantly. These differences arise from variations in crystal lattice energy and intermolecular packing, which are highly sensitive to molecular symmetry and the potential for hydrogen bonding or other non-covalent interactions.
Reactivity and Synthetic Utility: The Bromine Handle
The bromine atom is not merely a static substituent; it is a versatile functional handle for downstream molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions.[10] This allows for the introduction of aryl, heteroaryl, or alkyl groups to build molecular complexity.
The reactivity of the C-Br bond is position-dependent. The electronic properties of the pyrazole ring, influenced by the two nitrogen atoms, affect the ease of oxidative addition to the palladium catalyst, a key step in reactions like the Suzuki-Miyaura coupling.[11][12] Bromo-pyrazoles are generally excellent substrates for these transformations.[13][14]
Caption: Key cross-coupling reactions enabled by the bromo-substituent on the pyrazole core.
Spectroscopic Differentiation: An Isomer's Fingerprint
Unambiguous structural confirmation of each isomer is critical and is routinely achieved through spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The most telling signal is that of the lone proton on the pyrazole ring. Its chemical shift and coupling constants (if any) are highly diagnostic of the substitution pattern. The N-methyl group will appear as a singlet, with its chemical shift slightly varying between isomers.
-
¹³C NMR: The chemical shifts of the five ring carbons provide a definitive fingerprint. The carbon directly attached to the bromine (C-Br) will be significantly shifted, and its precise location confirms the isomer's identity.[15]
-
-
Infrared (IR) Spectroscopy: While less definitive for isomer identification alone, IR spectroscopy confirms the presence of key functional groups. A strong absorption band in the 1700-1750 cm⁻¹ range is characteristic of the carboxylic acid's carbonyl (C=O) stretch.[16] The broad O-H stretch of the carboxylic acid dimer is also typically observed around 2500-3300 cm⁻¹.
Conclusion for the Practicing Scientist
The selection of a pyrazole isomer is a critical decision point in the design of novel chemical entities. As demonstrated, this compound and its isomers, though possessing the same molecular formula, are distinct chemical compounds with unique synthetic routes, physicochemical profiles, and potentially different reactivities. A data-driven approach, considering the subtle yet significant impacts of positional isomerism, is essential for advancing projects from the bench to developmental milestones. This guide serves as a foundational resource for navigating the nuanced chemistry of these valuable heterocyclic building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 8. Page loading... [wap.guidechem.com]
- 9. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of 3-Bromo vs. 3-Chloro Pyrazole Carboxylic Acids in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, pyrazole carboxylic acids represent a privileged scaffold, demonstrating a wide array of biological activities. The strategic placement of halogen substituents on the pyrazole ring can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy and target specificity. This guide provides an in-depth, objective comparison of the biological activities of 3-bromo- and 3-chloro-pyrazole carboxylic acids, supported by experimental data to inform future research and development.
Introduction: The Significance of Halogenation in Pyrazole Scaffolds
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone in the development of pharmaceuticals and agrochemicals. Its derivatives are known to exhibit a broad spectrum of biological effects, including enzyme inhibition, and antimicrobial and anticancer properties. The introduction of a halogen atom, particularly at the 3-position, is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Bromine and chlorine, while both halogens, possess distinct steric and electronic properties that can lead to significant differences in biological activity.
Physicochemical Properties: A Tale of Two Halogens
The choice between a bromine or chlorine substituent at the 3-position of a pyrazole carboxylic acid backbone has a direct impact on its physical and chemical characteristics. These differences, though subtle, can have a cascading effect on the molecule's pharmacokinetic and pharmacodynamic profile.
| Property | 3-Bromo-pyrazole carboxylic acid | 3-Chloro-pyrazole carboxylic acid | Significance in Biological Activity |
| Molecular Weight | Higher | Lower | Can influence membrane permeability and transport. |
| Van der Waals Radius | Larger (1.85 Å) | Smaller (1.75 Å) | Affects steric interactions within a binding pocket. |
| Electronegativity (Pauling scale) | 2.96 | 3.16 | Influences the electronic nature of the pyrazole ring and potential for hydrogen bonding or other polar interactions. |
| Lipophilicity (LogP) | Generally higher | Generally lower | Impacts solubility, membrane permeability, and plasma protein binding. |
Comparative Biological Activity: A Dichotomy of Applications
Experimental evidence suggests a divergence in the optimal applications for 3-bromo- and 3-chloro-pyrazole carboxylic acids, with the former showing prominence in insecticides and the latter in plant activators with antifungal applications.
Insecticidal Activity: The Preeminence of the 3-Bromo Substituent
The 3-bromo-pyrazole carboxylic acid scaffold is a key component in a class of potent insecticides known as anthranilic diamides. These compounds, such as chlorantraniliprole, are derived from 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and function as activators of insect ryanodine receptors. Activation of these receptors leads to an uncontrolled release of intracellular calcium, causing muscle paralysis and eventual death of the insect.
Experimental Workflow: Synthesis of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Caption: Synthetic pathway for a key insecticidal precursor.
Antifungal (Plant Activator) Activity: Superiority of the 3-Chloro Moiety
In the realm of agricultural fungicides, a compelling comparative study highlights the superior performance of a 3-chloro-pyrazole carboxylic acid derivative. Specifically, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) has been identified as a potent plant activator with high anti-rice blast activity.
A structure-activity relationship study of various pyrazole derivatives revealed that the presence of a halogen atom at the 3-position enhances the anti-rice blast activity. Among the tested compounds, CMPA demonstrated the highest efficacy, with an 80% effective dose (ED80) of 0.05 mg/pot. Interestingly, CMPA does not exhibit direct antifungal activity against the Pyricularia oryzae fungus but rather induces systemic acquired resistance in the rice plant. This mode of action makes it a valuable tool for sustainable agriculture.
While the 3-bromo analog also contributes to activity, the experimental data clearly indicates that the 3-chloro substituent provides the optimal electronic and steric properties for inducing a robust defense response in rice plants against blast disease.
Table 1: Comparative Efficacy of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) against Rice Blast
| Compound | ED80 (mg/pot) | Mode of Action | Reference |
| 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) | 0.05 | Plant Activator (Induces Systemic Acquired Resistance) | |
| Other pyrazole derivatives | Higher | - |
Signaling Pathway: Induction of Systemic Acquired Resistance by CMPA
Caption: Proposed mechanism of CMPA-induced plant defense.
Experimental Protocols
Synthesis of 3-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA)
A detailed synthetic procedure for CMPA is outlined in the work by Nishioka et al. (2003). The key steps involve the formation of the pyrazole ring followed by functional group manipulations to introduce the chloro and carboxylic acid moieties.
Step-by-step methodology:
-
Formation of 3-chloro-1-methyl-1H-pyrazole-5-carbaldehyde: 3-Chloro-1-methyl-1H-pyrazole is reacted with n-butyllithium and then quenched with dimethylformamide (DMF).
-
Oxidation to the carboxylic acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid to yield CMPA.
In Vivo Assay for Anti-Rice Blast Activity
The following protocol is a generalized representation based on the methodology described for testing CMPA.
Step-by-step methodology:
-
Plant Cultivation: Rice seedlings are grown in pots under controlled greenhouse conditions.
-
Compound Application: A solution of the test compound (e.g., CMPA) at various concentrations is applied to the soil or as a foliar spray.
-
Pathogen Inoculation: After a set period to allow for the induction of resistance, the rice plants are inoculated with a spore suspension of Pyricularia oryzae.
-
Disease Assessment: The plants are incubated under conditions favorable for disease development. After a defined period, the number and size of blast lesions on the leaves are quantified.
-
Data Analysis: The effective dose for 80% inhibition of disease development (ED80) is calculated by comparing the disease severity in treated plants to that in untreated control plants.
Conclusion and Future Perspectives
The comparative analysis of 3-bromo- and 3-chloro-pyrazole carboxylic acids reveals a fascinating divergence in their optimal biological applications. The 3-bromo derivatives have proven to be indispensable in the development of potent insecticides targeting the insect ryanodine receptor. In contrast, the 3-chloro analog, CMPA, stands out as a highly effective plant activator for inducing resistance against rice blast disease.
This dichotomy highlights the profound impact of subtle structural modifications on biological activity. For researchers in drug discovery and agrochemical development, these findings underscore the importance of a nuanced approach to halogen substitution in lead optimization. Future research should focus on direct comparative studies of 3-bromo and 3-chloro analogs in a wider range of biological assays to further elucidate their structure-activity relationships and unlock their full therapeutic and protective potential.
spectroscopic analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid derivatives
An In-Depth Comparative Guide to the Spectroscopic Analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid Derivatives
As a Senior Application Scientist, this guide provides an in-depth, comparative analysis of the essential spectroscopic techniques used to characterize this compound and its derivatives. These compounds represent a significant class of heterocyclic building blocks in modern drug discovery, making their unambiguous structural confirmation a critical step in the research and development pipeline. This document moves beyond simple data reporting to explain the causality behind experimental choices, offering a logical workflow for researchers, scientists, and drug development professionals.
Introduction: The Importance of Structural Verification
The this compound scaffold is a cornerstone for the synthesis of a wide array of biologically active molecules. The specific arrangement of its substituents—the bromine atom, the N-methyl group, and the carboxylic acid—dictates its chemical reactivity and its interaction with biological targets. Consequently, rigorous spectroscopic analysis is not merely a quality control step but an integral part of the discovery process. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies and wasted resources.
This guide details a multi-technique approach, demonstrating how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy are synergistically employed for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. For this compound derivatives, it provides definitive evidence for the carbon-hydrogen framework and the relative positions of all substituents.
Expertise & Experience: Why NMR is Indispensable
Unlike other techniques that identify functional groups or determine mass, NMR maps the connectivity of atoms. For a substituted pyrazole, this is crucial for distinguishing between isomers. For instance, NMR can unequivocally confirm that the bromine atom is at the 3-position and the carboxylic acid is at the 5-position, a distinction that is vital for understanding the molecule's properties. The N-methylation prevents the common issue of tautomerism in NH-pyrazoles, which can complicate spectra; this simplifies analysis, making sharp, distinct signals the expected outcome.[1]
¹H and ¹³C NMR Analysis
The combination of proton (¹H) and carbon-13 (¹³C) NMR provides a complete picture of the molecule's backbone.
-
¹H NMR: Reveals the number of different types of protons and their neighboring environments. For the parent acid, we expect to see distinct signals for the single pyrazole ring proton (C4-H), the N-methyl protons, and the acidic carboxylic acid proton. The acidic proton often appears as a broad singlet at a very downfield chemical shift (>12 ppm) and its position can be concentration-dependent.[2]
-
¹³C NMR: Shows the number of different types of carbon atoms. Key signals include those for the carbonyl carbon of the carboxylic acid, and the four distinct carbons of the pyrazole ring. The carbon atom attached to the bromine (C3) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Notes |
| N-CH₃ | ~3.8 - 4.2 | ~35 - 40 | The methyl group is attached to a nitrogen within an aromatic ring, shifting it downfield. |
| C4-H | ~6.8 - 7.5 | ~110 - 115 | This is the sole proton on the pyrazole ring. Its chemical shift is influenced by the adjacent substituents. |
| COOH | >12 (often broad) | N/A | The acidic proton is highly deshielded and may exchange with trace water in the solvent. |
| C=O | N/A | ~160 - 170 | Typical range for a carboxylic acid carbonyl carbon. |
| C3-Br | N/A | ~125 - 135 | The carbon directly bonded to bromine. |
| C5-COOH | N/A | ~140 - 150 | The carbon bearing the carboxylic acid group. |
Note: Ranges are estimates and can vary based on solvent and other derivative modifications. Computational studies and comparison with known analogs are often used for precise assignments.[3]
Trustworthiness: Self-Validating Protocol for NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Verify the presence of the expected signals: the N-methyl singlet, the pyrazole proton singlet, and the broad carboxylic acid proton singlet.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Count the number of signals to ensure all expected carbons are present (5 for the parent compound).
-
2D NMR for Unambiguous Assignment:
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons. This will definitively link the C4-H proton signal to the C4 carbon signal.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the substitution pattern. Look for correlations between protons and carbons that are 2 or 3 bonds away.[1] Key expected correlations include:
-
N-CH₃ protons to C5 and the N-methyl carbon.
-
C4-H proton to C3 and C5. This pattern of correlations provides an unbreakable chain of logic confirming the entire molecular structure.
-
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. Its primary role in this context is to confirm the presence of the carboxylic acid moiety.
Expertise & Experience: What to Look For
The most prominent and diagnostic feature for a carboxylic acid is its unique O-H stretching vibration. Unlike the sharper O-H stretch seen in alcohols, the O-H in a carboxylic acid appears as an extremely broad band, typically from 2500 to 3300 cm⁻¹, due to strong hydrogen-bonding dimers.[2][4] This broad absorption often partially overlaps with the C-H stretching region. The second key peak is the intense C=O (carbonyl) stretch.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Appearance |
| Carboxylic Acid | O–H stretch | 2500 - 3300 | Very broad, strong |
| Carboxylic Acid | C=O stretch | 1690 - 1760 | Strong, sharp |
| Pyrazole Ring | C=N / C=C stretches | 1400 - 1600 | Medium to strong |
| Carboxylic Acid | C–O stretch | 1210 - 1320 | Medium |
| C-Br stretch | C-Br stretch | 500 - 600 | Medium to weak |
Reference data from standard IR spectroscopy guides.[2][4]
Trustworthiness: Self-Validating Protocol for FT-IR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Ensure good contact by applying pressure with the anvil. This method requires minimal sample preparation.
-
Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum and identify the key bands. The simultaneous observation of the very broad O-H stretch and the strong C=O stretch provides high confidence in the presence of the carboxylic acid group.[5][6]
Mass Spectrometry (MS): Molecular Weight and Elemental Confirmation
Mass spectrometry provides the exact molecular weight of the compound and offers crucial evidence for its elemental composition, most notably the presence of bromine.
Expertise & Experience: The Bromine Isotopic Signature
The defining characteristic of a mass spectrum for a compound containing a single bromine atom is the presence of two peaks of nearly equal intensity in the molecular ion region, separated by 2 m/z units.[7] This is due to the natural abundance of the two stable isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The peak corresponding to the molecule containing ⁷⁹Br is designated as the molecular ion (M+), and the peak for the molecule with ⁸¹Br is the M+2 peak. Observing this ~1:1 isotopic pattern is definitive proof of the presence of one bromine atom in the molecule.[8]
For this compound (C₅H₅BrN₂O₂):
-
Monoisotopic Mass (with ⁷⁹Br): 203.953 Da
-
Expected M+ peak (as [M+H]⁺): ~204.96
-
Expected M+2 peak (as [M+H]⁺): ~206.96
Trustworthiness: Self-Validating Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire spectra in both positive and negative ion modes. In positive mode, the protonated molecule [M+H]⁺ is expected. In negative mode, the deprotonated molecule [M-H]⁻ is expected.
-
Data Analysis:
-
Locate the molecular ion cluster.
-
Confirm the characteristic ~1:1 ratio for the M+ and M+2 peaks.
-
Verify that the measured accurate mass is within a small tolerance (e.g., <5 ppm) of the calculated theoretical mass for the molecular formula C₅H₅BrN₂O₂.[9]
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this pyrazole derivative, the absorption is dominated by the π → π* transitions of the conjugated heterocyclic ring system.
Expertise & Experience: Interpreting the Spectrum
The pyrazole ring is an aromatic system, and as such, it exhibits characteristic UV absorption. The position of the maximum absorption (λmax) can be influenced by the substituents and the solvent.[10][11] While not as structurally definitive as NMR or MS, UV-Vis is an excellent tool for confirming the presence of the chromophore, quantifying concentration, and monitoring reactions. The absorption for pyrazole itself is typically around 210 nm, but substitution with a carboxylic acid and bromine will shift this to longer wavelengths.[12][13]
Trustworthiness: Self-Validating Protocol for UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is around 10⁻⁵ to 10⁻⁶ M.[10]
-
Blank Correction: Use a cuvette filled with the pure solvent to record a baseline spectrum.
-
Sample Measurement: Record the absorption spectrum of the sample solution, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). This value can be used as a characteristic parameter for the compound under the specified solvent conditions.
A Synergistic Workflow for Complete Characterization
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the logical integration of data from multiple methods. The following workflow illustrates how these techniques are used in concert to provide irrefutable structural proof.
Caption: A logical workflow for the spectroscopic characterization of novel pyrazole derivatives.
Conclusion
The comprehensive is a multi-faceted process that relies on the synergistic application of NMR, IR, MS, and UV-Vis techniques. While MS and IR provide rapid confirmation of molecular weight and key functional groups, it is the detailed 1D and 2D NMR analysis that delivers the unambiguous structural blueprint. This guide serves as a framework for researchers to approach characterization with a logical, self-validating methodology, ensuring the scientific integrity of their findings and accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 3-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) with an alternative method for the quantitative analysis of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The methodologies and validation protocols are grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and global acceptance.[1][2][3]
The Critical Role of a Validated Analytical Method
This compound is a heterocyclic building block whose purity and concentration must be meticulously controlled during the drug development process. A validated, stability-indicating analytical method is therefore not merely a quality control tool, but a fundamental component of a successful regulatory submission.[4] It ensures that the measurements are accurate, precise, and specific for the analyte, even in the presence of impurities and degradation products.
This guide will focus on a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a widely used and reliable technique in the pharmaceutical industry.[4][5] We will then compare its performance characteristics with those of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, highlighting the scenarios where each technique offers distinct advantages.
Primary Technique: A Validated Stability-Indicating HPLC-UV Method
The development of a stability-indicating HPLC method requires a systematic approach to optimize the separation of the active pharmaceutical ingredient (API) from any potential degradants.[6] Forced degradation studies are an integral part of this process, exposing the analyte to harsh conditions to generate these degradation products.[6][7][8]
Proposed HPLC Method Parameters
Based on the analysis of structurally similar pyrazole carboxylic acids, the following HPLC conditions are proposed for the analysis of this compound[9][10]:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar pyrazole derivative. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v) | Acetonitrile is a common organic modifier providing good peak shape. Water is the aqueous component, and a small amount of phosphoric acid is added to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency. |
| Detection | UV at 230 nm | The pyrazole ring system contains a chromophore that absorbs in the UV region. 230 nm is a plausible wavelength for sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Method Validation Workflow
The validation of the proposed HPLC method must be performed in accordance with ICH Q2(R1) guidelines.[1][11] The following diagram illustrates the key validation parameters and their logical flow.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmadigests.com [pharmadigests.com]
- 9. Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ijcpa.in [ijcpa.in]
- 11. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazole Carboxylic Acids
Substituted pyrazole carboxylic acids are cornerstone scaffolds in modern chemistry, prized for their wide-ranging biological activities that have led to their incorporation in numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their value as a pharmacophore drives a continuous need for efficient, scalable, and versatile synthetic routes.[3] This guide provides an in-depth comparison of the primary synthetic strategies for accessing these vital compounds, grounded in mechanistic principles and supported by experimental data to inform your selection of the optimal route for your target molecule.
The Workhorse Method: Cyclocondensation of Hydrazines with β-Dicarbonyl Compounds (Knorr Synthesis & Variants)
The most classical and widely employed route to the pyrazole core is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent.[4][5][6] First reported by Ludwig Knorr in 1883, this method's enduring popularity stems from its reliability and the ready availability of starting materials.[3][7][8]
Mechanistic Rationale
The reaction typically proceeds under acidic or sometimes basic conditions. The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine onto one of the carbonyl carbons, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group. A final dehydration step then yields the aromatic pyrazole ring.[8][9][10]
The choice of catalyst is critical. Acid catalysis activates the carbonyl groups toward nucleophilic attack, facilitating both the initial condensation and the subsequent cyclization.[7][11]
Caption: General mechanism of the Knorr Pyrazole Synthesis.
Key Considerations & Field Insights
-
Regioselectivity: The primary challenge in the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines. The initial condensation can occur at either carbonyl group, potentially leading to a mixture of two regioisomeric pyrazoles.[4][5] Reaction conditions, such as solvent and pH, can be tuned to favor one isomer. For instance, strongly acidic conditions often favor attack at the more reactive carbonyl (e.g., a ketone over an ester), while aprotic dipolar solvents have been shown to improve regioselectivity in certain cases.[5]
-
Substrate Scope: This method is highly versatile. To introduce a carboxylic acid moiety, a β-ketoester or a dialkyl oxalate derivative is typically used as the dicarbonyl component.[1][10] For example, reacting diethyl oxalate with an acetophenone derivative in the presence of sodium ethoxide generates an intermediate ethyl-2,4-dioxo-4-phenylbutanoate, which upon cyclization with hydrazine hydrate yields an ethyl 5-aryl-1H-pyrazole-3-carboxylate.[1]
-
"One-Pot" Variations: Modern advancements have streamlined this process into efficient "one-pot" syntheses. For example, arenes can be acylated twice in succession (e.g., with acetic acid and another carboxylic acid) to generate the 1,3-diketone in situ, which is then immediately cyclized with hydrazine without isolation of the intermediate.[12][13] This approach is atom-economical and reduces purification steps.[13]
Precision Engineering: 1,3-Dipolar Cycloaddition Reactions
For constructing highly functionalized pyrazoles, 1,3-dipolar cycloaddition offers a powerful and often highly regioselective alternative. This strategy involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (typically an alkyne or an alkene).
Mechanistic Rationale
The most common variant for synthesizing pyrazole carboxylic acids involves the [3+2] cycloaddition of a diazo compound, such as ethyl diazoacetate, with an alkyne. The concerted reaction forms a 3H-pyrazole intermediate which rapidly tautomerizes to the stable aromatic pyrazole.
Caption: Pathway for [3+2] cycloaddition to form pyrazoles.
Key Considerations & Field Insights
-
Regioselectivity: This method often provides excellent control over regiochemistry, which is a significant advantage over the Knorr synthesis. The orientation of the addition is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.
-
Synthesis of Pyrazole-5-carboxylates: The reaction of ethyl diazoacetate with α-methylene carbonyl compounds is a known route to pyrazole-5-carboxylates.[5]
-
Safety and Handling: Diazo compounds, particularly diazomethane, are energetic and potentially explosive. They must be handled with extreme care, typically in solution and behind a blast shield. Safer, more stable diazo precursors and in-situ generation methods are often preferred in modern applications.
Maximizing Efficiency: Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, represent a highly efficient and convergent approach to complex molecules. Several MCRs have been developed for the synthesis of pyrazole-4-carboxylic acid esters.[14]
Mechanistic Rationale
A common MCR strategy involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative.[15] The reaction often proceeds through a tandem Knoevenagel condensation between the aldehyde and the ketoester, followed by a Michael addition of the hydrazine, and subsequent intramolecular cyclization and aromatization. Catalysts such as magnetic ionic liquids have been employed to facilitate this process in an environmentally friendly manner.[15]
Key Considerations & Field Insights
-
Convergence and Diversity: MCRs are exceptionally powerful for building molecular libraries. By simply varying each of the three components (aldehyde, ketoester, hydrazine), a wide array of substituted pyrazoles can be generated rapidly.
-
Process Simplicity: The one-pot nature of MCRs simplifies experimental procedures, reduces solvent waste, and saves time by eliminating the need to isolate and purify intermediates.[15]
-
Catalyst Role: The choice of catalyst can be critical for success. Lewis acids like Yb(PFO)3 have been shown to be highly efficient for synthesizing persubstituted pyrazoles via a three-component reaction.[14]
Comparative Summary of Synthetic Routes
| Synthetic Route | Typical Starting Materials | Position of -COOH Group | Key Advantages | Primary Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyls (or β-ketoesters), Hydrazines | 3 or 5 | Widely applicable, readily available starting materials, robust and scalable.[4][5] | Potential for regioisomer mixtures with unsymmetrical substrates.[4][14] |
| 1,3-Dipolar Cycloaddition | Diazo compounds, Alkynes/Alkenes | 3, 4, or 5 | Excellent regioselectivity, access to highly substituted pyrazoles.[5][16] | Use of potentially hazardous diazo compounds, limited availability of some alkynes. |
| Multicomponent Reactions | Aldehydes, β-Ketoesters, Hydrazines | 4 | High efficiency, operational simplicity, ideal for library synthesis.[14][15] | Optimization can be complex, may require specific catalysts. |
| Vilsmeier-Haack Reaction | Hydrazones of β-keto esters, Vilsmeier reagent (POCl₃/DMF) | 4 | Direct and high-yielding route to pyrazole-4-carboxylates.[15][17] | Use of corrosive reagents (POCl₃), functional group tolerance can be limited. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate via Knorr-type Condensation
This protocol is adapted from a general procedure for the synthesis of pyrazole-3-carboxylate derivatives.[1]
Workflow Diagram:
Caption: Experimental workflow for a Knorr-type synthesis.
Step-by-Step Methodology:
-
Preparation of the Dioxo-ester Intermediate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1 eq.) in absolute ethanol under an inert atmosphere.
-
To this solution, add a mixture of diethyl oxalate (1 eq.) and substituted acetophenone (1 eq.) dropwise at room temperature.
-
After the addition is complete, stir the reaction mixture at reflux for 4-6 hours until TLC analysis indicates the consumption of the starting materials.
-
Cool the mixture, acidify with dilute HCl, and extract the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization to Pyrazole: Suspend the crude dioxo-ester intermediate in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure ethyl 5-phenyl-1H-pyrazole-3-carboxylate.
Protocol 2: Synthesis of Ethyl 1H-pyrazole-4-carboxylate via Vilsmeier Cyclization
This protocol is based on the Vilsmeier-Haack reaction of β-keto ester hydrazones.[17]
Step-by-Step Methodology:
-
Preparation of the Hydrazone: React ethyl acetoacetate (1 eq.) with hydrazine hydrate (1 eq.) in ethanol at room temperature for 2-3 hours to form the corresponding hydrazone. Remove the solvent under reduced pressure.
-
Vilsmeier Reaction: In a three-necked flask cooled in an ice bath, add dry DMF (12 eq.). Slowly add phosphorus oxychloride (POCl₃) (8 eq.) dropwise with vigorous stirring, keeping the temperature below 5°C.
-
Stir the resulting Vilsmeier reagent for 30 minutes at 0°C.
-
Add the previously prepared hydrazone (1 eq.) to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat at 70-80°C for 4 hours.
-
Cool the mixture and carefully pour it onto a large volume of crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide until a pale yellow precipitate forms.
-
Allow the mixture to stand overnight to complete precipitation.
-
Collect the solid by vacuum filtration, wash with water, and purify by column chromatography (silica gel, ethyl acetate/petroleum ether) to yield the pure product. Microwave-assisted versions of this reaction can significantly reduce reaction times and improve yields.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmajournal.net [pharmajournal.net]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. sid.ir [sid.ir]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
The Unseen Architect: A Comparative Guide to the Applications of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic Acid
A Technical Review for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the pyrazole nucleus stands as a cornerstone, a privileged scaffold from which a multitude of biologically active molecules are born. Its derivatives have permeated the realms of medicine and agriculture, offering solutions to some of our most pressing challenges.[1][2][3][4] This guide delves into the applications of a specific, yet highly significant, member of this family: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid . While often overshadowed by its more commercially prominent analogues, this versatile building block holds considerable potential in the synthesis of novel agrochemicals and pharmaceuticals.
This review will navigate the known applications of this compound, drawing comparisons with structurally similar and commercially successful molecules. We will explore its pivotal role as a synthetic intermediate, supported by experimental data and detailed protocols, to provide a comprehensive understanding of its utility and potential for future innovation.
The Pyrazole Carboxylic Acid Scaffold: A Foundation of Versatility
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a structural motif found in numerous compounds with diverse biological activities.[5] The incorporation of a carboxylic acid group further enhances its utility, providing a handle for a variety of chemical transformations and influencing the molecule's overall properties.[3] Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][6] In the agrochemical sector, this scaffold is integral to the design of potent fungicides, herbicides, and insecticides.[2][7]
Agrochemical Applications: A Tale of Two Analogues
The most prominent application of the 3-bromo-pyrazole-5-carboxylic acid core lies in the synthesis of insecticides. While direct applications of this compound are not extensively documented in publicly available research, a closely related analogue, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid , serves as a critical intermediate in the industrial synthesis of the blockbuster insecticide, chlorantraniliprole . Understanding the synthesis and performance of chlorantraniliprole provides a powerful comparative framework for the potential of its 1-methyl counterpart.
Case Study: The Synthesis of Chlorantraniliprole
Chlorantraniliprole belongs to the anthranilic diamide class of insecticides and functions by targeting the ryanodine receptors in insects, leading to impaired muscle regulation and paralysis. Its synthesis is a multi-step process that hinges on the successful coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.
Experimental Protocol: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
A common industrial route for the synthesis of this key intermediate begins with 2,3-dichloropyridine. The process involves several key transformations:
-
Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, typically under reflux in a solvent like ethanol, to yield (3-chloropyridin-2-yl)-hydrazine.
-
Cyclization: The resulting hydrazine derivative undergoes a condensation reaction with diethyl maleate in the presence of a base such as sodium ethoxide to form the pyrazolidinone ring.
-
Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide.
-
Oxidation: The subsequent pyrazoline is oxidized to the aromatic pyrazole.
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, typically using a base like sodium hydroxide followed by acidification.[8]
Diagram: Synthetic Pathway to Chlorantraniliprole Intermediate
Caption: Key steps in the synthesis of Chlorantraniliprole.
Performance Comparison and the Potential of the 1-Methyl Analogue
The commercial success of chlorantraniliprole underscores the potency of the 3-bromo-pyrazole-5-carboxamide scaffold in insecticide design. While specific performance data for insecticides derived from this compound is scarce, we can infer its potential. The methyl group at the N1 position of the pyrazole ring, as opposed to the 3-chloro-2-pyridinyl group, will influence the molecule's steric and electronic properties. This, in turn, could affect its binding affinity to the target receptor and its metabolic stability.
| Feature | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | This compound (Predicted) |
| Primary Application | Key intermediate for Chlorantraniliprole (insecticide). | Potential intermediate for novel insecticides, fungicides, or herbicides. |
| N1-Substituent | 3-chloro-2-pyridinyl | Methyl |
| Potential Impact of N1-Substituent | Contributes to the specific binding profile of Chlorantraniliprole. | Likely alters binding affinity, metabolic stability, and spectrum of activity. |
| Commercial Status | Commercially significant. | Primarily a research chemical. |
Table 1: Comparison of 3-bromo-pyrazole-5-carboxylic acid analogues.
Further research is warranted to synthesize and screen derivatives of this compound to explore their insecticidal, fungicidal, and herbicidal activities. The structural simplicity of the methyl group may offer advantages in terms of synthetic accessibility and cost of production.
Pharmaceutical and Medicinal Chemistry Applications: An Untapped Frontier
The pyrazole core is a well-established pharmacophore, present in a variety of approved drugs.[3] Derivatives of pyrazole carboxylic acids have been investigated for a range of therapeutic applications, including as anti-inflammatory agents, antibacterial agents, and for their potential in treating cancer.[6][9][10]
While there is a lack of specific research on the medicinal applications of this compound, the broader class of pyrazole derivatives shows significant promise. For instance, some novel pyrazole-3-carboxylic acid derivatives have been synthesized as nitric oxide donors with anti-inflammatory and antibacterial properties.[10] Furthermore, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives has demonstrated potent anti-proliferative activity against a range of tumor cell lines.[9]
The presence of the bromine atom on the pyrazole ring of this compound offers a valuable synthetic handle for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery screening.
Diagram: Potential for Pharmaceutical Derivatization
Caption: Synthetic utility for drug discovery.
Applications in Materials Science: An Open Field of Inquiry
Currently, there is no significant body of research detailing the application of this compound in materials science. However, the structural features of this molecule, namely the heterocyclic ring and the carboxylic acid group, suggest potential avenues for exploration. Carboxylic acid-functionalized heterocycles can be employed as ligands in the synthesis of metal-organic frameworks (MOFs) or as monomers in the creation of functional polymers. The bromine atom could also be utilized for post-synthetic modification of such materials.
Conclusion and Future Outlook
This compound is a versatile chemical building block with significant, though largely underexplored, potential. Its primary value, as illuminated by its close analogue, lies in its role as a precursor to potent agrochemicals. The comparative analysis with the synthetic pathway of chlorantraniliprole provides a clear roadmap for the potential development of novel active ingredients based on the 1-methyl pyrazole scaffold.
The dearth of research into its pharmaceutical and material science applications represents a compelling opportunity for innovation. The inherent biological activity of the pyrazole core, combined with the synthetic versatility of the bromo and carboxylic acid functionalities, makes this compound a promising starting point for the discovery of new drugs and advanced materials. It is imperative that future research efforts are directed towards synthesizing and evaluating derivatives of this compound to fully unlock its potential across various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 9. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
For the modern researcher, scientist, and drug development professional, the confident and safe handling of novel chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, moving beyond a simple checklist to instill a deep, causal understanding of the necessary protocols. Our objective is to ensure that every operational step, from initial handling to final disposal, is part of a self-validating system of safety and scientific integrity.
Hazard Profile & Risk Assessment
Understanding the intrinsic properties of a chemical is the foundation of safe laboratory practice. While this compound has not been exhaustively studied, its structure as a halogenated pyrazole carboxylic acid informs a robust initial risk assessment. Data from analogous compounds suggest it should be handled as a substance that is, at minimum, a skin, eye, and respiratory tract irritant.[1][2][3]
A Safety Data Sheet (SDS) for a structurally similar compound, 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, classifies it as harmful if swallowed, in contact with skin, or inhaled, and as a cause of serious skin and eye irritation.[3] Therefore, a cautious approach is warranted.
| Potential Hazard | GHS Classification (Anticipated) | Primary Route of Exposure | Potential Health Effect |
| Skin Contact | Skin Irritation / Corrosion | Direct Contact | Redness, pain, potential for chemical burns with prolonged contact. |
| Eye Contact | Serious Eye Irritation / Damage | Direct Contact, Aerosol/Dust | Pain, redness, watering, and potential for serious corneal damage.[2][3] |
| Inhalation | Respiratory Tract Irritation | Inhalation of Dust/Aerosol | Irritation of the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3] |
| Ingestion | Harmful if Swallowed | Oral | Gastrointestinal irritation. |
The logical flow of risk management in the laboratory should always follow a structured path. Personal Protective Equipment (PPE), while critical, is the final barrier of protection.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
